5-Bromo-6-methoxy-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHWSVLYUXYJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 5-Bromo-6-methoxy-1H-indole: From Core Properties to Advanced Pharmaceutical Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Functionalized Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active molecules.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a frequent feature in drugs targeting a wide range of diseases. However, the true potential of the indole core is unlocked through precise functionalization of its carbocyclic and pyrrolic rings.
This guide focuses on a particularly valuable building block: 5-Bromo-6-methoxy-1H-indole (CAS Number: 177360-11-1) . The strategic placement of a bromine atom at the C5 position and a methoxy group at the C6 position transforms the simple indole into a highly versatile precursor for complex molecular architectures. The bromine serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the electron-donating methoxy group modulates the electronic landscape of the indole ring, influencing its reactivity and potential interactions with biological targets. This technical guide provides an in-depth analysis of this compound, from its fundamental properties to its application in the synthesis of next-generation therapeutics, particularly in the field of oncology.[3][4]
Section 1: Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and development. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 177360-11-1 | --INVALID-LINK-- |
| Molecular Formula | C₉H₈BrNO | --INVALID-LINK-- |
| Molecular Weight | 226.07 g/mol | --INVALID-LINK-- |
| Appearance | Typically an off-white to brown solid | General Knowledge |
| Melting Point | Not consistently reported in literature; requires experimental determination. | N/A |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in water. | General Chemical Principles |
| SMILES | COc1cc(Br)cc2c1[nH]cc2 | General Knowledge |
Section 2: Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of the C5-bromo substituent is its reactivity in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is an indispensable tool in modern drug discovery.[5] This reaction is prized for its high functional group tolerance, mild conditions, and the vast commercial availability of boronic acids, allowing for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[5]
For this compound, this reaction enables the direct attachment of a wide array of aromatic and heteroaromatic systems at the C5 position, a critical modification for tuning the biological activity of the resulting molecule, particularly in the development of kinase inhibitors.[6][7]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust, generalized procedure. Note: Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging or specific boronic acids.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture (4:1))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add the anhydrous solvent mixture (e.g., Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80-110 °C. For microwave-assisted reactions, temperatures around 100-140 °C for 20-40 minutes are common and can significantly shorten reaction times.[8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-6-methoxy-1H-indole.
Section 3: Applications in Drug Discovery - Targeting Kinase Signaling in Oncology
The dysregulation of protein kinase signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[7] Indole derivatives have been successfully developed as inhibitors for a range of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others within the MAPK/ERK and PI3K/Akt pathways.[7][9][10]
This compound is an exemplary starting material for generating libraries of potential kinase inhibitors. The C5-aryl group, introduced via the Suzuki reaction, can be designed to occupy the hydrophobic ATP-binding pocket of a target kinase. The indole nitrogen and other functionalities can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for type I and type II inhibitors. The C6-methoxy group can further influence binding affinity and selectivity through subtle electronic and steric effects.
One of the most critical pathways in cancer is the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pathways like RAS/RAF/MEK/ERK, which ultimately drive cell proliferation. Many successful cancer therapies, such as erlotinib, function by inhibiting the EGFR tyrosine kinase.[9] 5-Bromoindole derivatives have been specifically investigated as scaffolds for novel EGFR inhibitors.[10]
Section 4: Commercial Availability and Suppliers
This compound is readily available from a number of chemical suppliers specializing in research and development compounds. This accessibility is crucial for its widespread use in both academic and industrial laboratories.
| Supplier | Product Code (Example) | Website (URL) |
| Biosynth | CHA36011 | --INVALID-LINK-- |
| Shanghai Amole Biotechnology | N/A | --INVALID-LINK-- |
| BLD Pharm | N/A | --INVALID-LINK-- |
Note: Availability and product codes are subject to change. Please consult the supplier's website for the most current information.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its pre-installed functionalities—a versatile bromine handle for diversification and a methoxy group for electronic modulation—make it an ideal starting point for constructing complex molecules with high therapeutic potential. Its demonstrated utility in the synthesis of kinase inhibitors highlights its importance in modern oncology drug discovery. By leveraging robust synthetic methodologies like the Suzuki-Miyaura coupling, researchers can efficiently explore vast chemical space, accelerating the journey from a simple building block to a life-saving therapeutic.
References
- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectroscopic data for 5-Bromo-6-methoxy-1H-indole (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromo-6-methoxy-1H-indole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed spectroscopic characterization of this compound, a substituted indole derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of a complete, publicly verified dataset for this specific molecule, this document synthesizes predicted spectral data with established spectroscopic principles and comparative data from closely related analogs. We present an authoritative overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols are detailed to ensure reproducibility, and key structural and mechanistic features are visualized to facilitate a deeper understanding. This guide serves as a foundational resource for researchers involved in the synthesis, identification, and quality control of this compound.
Molecular Structure and Overview
This compound (C₉H₈BrNO) is a heterocyclic aromatic compound. The indole core is substituted at the C5 position with a bromine atom and at the C6 position with a methoxy group. These substituents significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. The bromine atom acts as an electron-withdrawing group via induction, while the methoxy group is electron-donating through resonance. This interplay dictates the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.
The structure and standard numbering convention for the indole ring are depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum is predicted to show distinct signals for each of the eight protons. The electron-donating methoxy group and the electron-withdrawing bromine atom create a unique electronic environment that influences the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| N1-H | ~8.1 - 8.3 | Broad Singlet (br s) | - | 1H |
| C4-H | ~7.6 | Singlet (s) | - | 1H |
| C2-H | ~7.2 | Doublet of doublets (dd) | J ≈ 3.1, 0.9 | 1H |
| C7-H | ~7.0 | Singlet (s) | - | 1H |
| C3-H | ~6.4 | Doublet of doublets (dd) | J ≈ 3.1, 2.0 | 1H |
| OCH₃ | ~3.9 | Singlet (s) | - | 3H |
Causality and Interpretation:
-
N1-H: The indole N-H proton typically appears as a broad singlet far downfield due to its acidic nature and nitrogen's electronegativity.
-
Aromatic Protons (C4-H, C7-H): The protons at C4 and C7 are predicted to be singlets. The C4 proton is deshielded by the adjacent bromine atom, shifting it downfield. The C7 proton is shielded by the adjacent methoxy group, moving it slightly upfield.
-
Pyrrole Ring Protons (C2-H, C3-H): These protons on the five-membered ring will appear as doublets of doublets, coupled to each other and showing long-range coupling to the N-H proton.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C6 | ~155 | Attached to electron-donating -OCH₃ group |
| C7a | ~132 | Bridgehead carbon |
| C3a | ~129 | Bridgehead carbon |
| C2 | ~124 | Standard indole C2 position |
| C4 | ~115 | Influenced by adjacent Br |
| C5 | ~114 | Carbon bearing the bromine atom (ipso-carbon) |
| C7 | ~103 | Shielded by adjacent -OCH₃ group |
| C3 | ~101 | Standard indole C3 position |
| OCH₃ | ~56 | Aliphatic methoxy carbon |
Causality and Interpretation:
-
The carbon directly attached to the electronegative oxygen of the methoxy group (C6) is the most deshielded among the aromatic carbons.
-
The carbon bearing the bromine atom (C5) is significantly influenced by the heavy atom effect.
-
The chemical shifts of C4 and C7 are strongly affected by the neighboring substituents. Comparison with the spectrum of 5-bromoindole, which lacks the methoxy group, would highlight the significant shielding effect of the -OCH₃ group on the C6 and C7 positions.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-O bonds.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Indole N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H (Methoxy) |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| ~1250 and ~1050 | C-O Stretch | Aryl-Alkyl Ether |
Interpretation:
-
A prominent, relatively sharp peak around 3400 cm⁻¹ is a hallmark of the N-H stretching vibration of the indole ring.[2]
-
The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure.
-
Strong bands in the "fingerprint region," particularly the C-O stretching vibrations of the aryl-alkyl ether, provide definitive evidence for the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Interpretation |
|---|---|
| 225 / 227 | [M]⁺ and [M+2]⁺ molecular ion peaks |
| 210 / 212 | Loss of a methyl group (-CH₃) |
| 182 / 184 | Loss of a methyl group and carbon monoxide (-CH₃, -CO) |
| 146 | Loss of a bromine atom (-Br) |
Interpretation and Fragmentation:
-
Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 225 and 227, respectively.[3] This is a definitive indicator of a monobrominated compound.
-
Fragmentation Pathway: A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group to form a stable radical cation at m/z 210/212. Subsequent loss of carbon monoxide (CO) is also a common pathway for methoxy-substituted aromatic compounds. The loss of the bromine atom to give a fragment at m/z 146 is also expected.
References
The Ascendant Role of 5-Bromo-6-methoxy-1H-indole in Modern Medicinal Chemistry: A Technical Guide
The indole nucleus stands as a cornerstone in the architecture of biologically active molecules, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3][4][5] Its versatile framework allows for a multitude of chemical modifications, enabling the fine-tuning of pharmacological properties. Among the vast array of substituted indoles, 5-Bromo-6-methoxy-1H-indole has emerged as a particularly valuable scaffold for drug discovery and development. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and burgeoning applications in medicinal chemistry, offering a critical resource for researchers, scientists, and professionals in the field.
The strategic placement of a bromine atom at the 5-position and a methoxy group at the 6-position of the indole ring imparts a unique combination of physicochemical properties. The electron-withdrawing nature of the bromine atom and the electron-donating methoxy group create a distinct electronic environment that influences the molecule's reactivity and its interactions with biological targets. This guide will delve into the nuances of this important molecule, from its rational synthesis to its potential as a precursor for novel therapeutic agents.
Synthesis and Spectroscopic Characterization
The efficient and regioselective synthesis of this compound is paramount for its utilization in drug discovery programs. While various methods for indole synthesis exist, a common approach for constructing this specific derivative involves a multi-step sequence starting from commercially available precursors. A representative synthetic pathway is outlined below.
General Synthetic Protocol:
A plausible synthetic route can be adapted from methodologies reported for similar substituted indoles, such as the synthesis of 6-bromo-5-methoxy-1H-indole derivatives.[6] The synthesis would likely begin with a suitable methoxy-substituted aniline, followed by protection, cyclization to form the indole ring, and subsequent regioselective bromination.
Step 1: N-Protection of 4-Methoxyaniline. The starting material, 4-methoxyaniline, is protected to prevent unwanted side reactions at the nitrogen atom. Acetylation with acetic anhydride is a common and effective method.
Step 2: Nitration. The protected aniline is then nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the acetylamino and methoxy groups will guide the nitro group to the desired position.
Step 3: Reduction of the Nitro Group. The nitro group is reduced to an amine, typically through catalytic hydrogenation or using a reducing agent like tin(II) chloride.
Step 4: Fischer Indole Synthesis. The resulting diamine can then undergo a Fischer indole synthesis with a suitable ketone or aldehyde, such as pyruvic acid, to construct the indole ring.
Step 5: Bromination. The final step is the regioselective bromination of the 6-methoxy-1H-indole intermediate. The position of bromination is directed by the existing substituents on the benzene ring.
Step 6: Deprotection (if necessary). If a protecting group was used on the indole nitrogen, it would be removed in the final step to yield this compound.
Caption: A plausible synthetic route to this compound.
Spectroscopic Data Summary
The unambiguous characterization of this compound and its synthetic intermediates is crucial for ensuring purity and confirming its structure. A combination of spectroscopic techniques is employed for this purpose.[7]
| Spectroscopic Technique | Expected Data for this compound |
| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the eight aromatic carbons and one methoxy carbon, with chemical shifts influenced by the bromine and methoxy substituents. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₉H₈BrNO, and a characteristic isotopic pattern due to the presence of bromine.[8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H aromatic stretches, C-O ether stretch, and C-Br stretch. |
Chemical Reactivity and Derivatization Potential
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the bromo and methoxy groups on the benzene portion of this compound modulates this reactivity. The methoxy group is an activating, ortho-para director, while the bromine is a deactivating, ortho-para director. Their combined influence dictates the regioselectivity of further functionalization.
This substituted indole is a versatile building block for creating a library of derivatives. The nitrogen of the indole ring can be alkylated or acylated, and the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions open up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.
References
Methodological & Application
Topic: Utilizing 5-Bromo-6-methoxy-1H-indole in Suzuki-Miyaura Cross-Coupling Reactions
An Application Note and Protocol for Researchers
Introduction: The Strategic Importance of the 6-Methoxyindole Scaffold
The indole nucleus is a cornerstone structural motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and pharmaceuticals. Specifically, the 6-methoxyindole scaffold is a key component in compounds exhibiting a wide range of biological activities, from antiviral to anticancer agents. The ability to functionalize this core at the C5 position via carbon-carbon bond formation is critical for generating molecular diversity in drug discovery programs and for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds. Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the commercial availability of a vast library of organoboron reagents. This application note provides a detailed guide for researchers on the successful application of 5-Bromo-6-methoxy-1H-indole as a substrate in Suzuki-Miyaura coupling, offering mechanistic insights, a robust experimental protocol, and a guide to optimization and troubleshooting.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid) with an organic halide. The catalytic cycle, which is the heart of the transformation, involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. A base is essential for the reaction, as it activates the organoboron reagent to facilitate the transmetalation step.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate species) is transferred to
5-Bromo-6-methoxy-1H-indole: A Strategic Building Block for Modern Medicinal Chemistry
Introduction: The Privileged Indole Scaffold and the Strategic Advantage of 5-Bromo-6-methoxy-1H-indole
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and versatile chemical handles make it a "privileged scaffold" for drug discovery. The strategic introduction of substituents onto the indole ring can profoundly modulate a molecule's pharmacological profile. This compound emerges as a particularly valuable building block, offering a unique combination of features for the synthesis of novel therapeutic agents.
The bromine atom at the 5-position serves as a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties, enabling extensive exploration of the chemical space around the indole core. The electron-donating methoxy group at the 6-position influences the electronic properties of the indole ring, which can be crucial for tuning the binding affinity of a molecule to its biological target. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of medicinally relevant compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis, including reaction monitoring and product characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 90-94 °C |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane |
Spectroscopic Characterization:
While a publicly available, fully assigned NMR spectrum for this compound is limited, the expected chemical shifts can be predicted based on the analysis of closely related analogs such as 5-bromoindole and various methoxy-substituted indoles.[2][3][4]
Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:
-
~11.1 ppm (br s, 1H): N-H proton of the indole ring.
-
~7.5-7.7 ppm (s, 1H): H-4 proton, deshielded by the adjacent bromine atom.
-
~7.2-7.4 ppm (m, 1H): H-2 proton.
-
~7.0-7.2 ppm (s, 1H): H-7 proton.
-
~6.3-6.5 ppm (m, 1H): H-3 proton.
-
~3.8 ppm (s, 3H): Methoxy (OCH₃) protons.
Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:
-
~154 ppm: C-6 (carbon attached to the methoxy group).
-
~136 ppm: C-7a.
-
~129 ppm: C-3a.
-
~124 ppm: C-2.
-
~114 ppm: C-7.
-
~113 ppm: C-5 (carbon attached to the bromine atom).
-
~102 ppm: C-3.
-
~95 ppm: C-4.
-
~56 ppm: Methoxy (OCH₃) carbon.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds. These transformations are fundamental in modern drug discovery for generating libraries of analogs for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-methoxy-1H-indoles
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide.[5] This reaction is instrumental for introducing aryl or heteroaryl substituents at the 5-position of the indole core, a common strategy in the design of kinase inhibitors and other therapeutic agents.[6][7]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of 5-bromoindoles and is optimized for microwave-assisted synthesis, which can significantly reduce reaction times.[8]
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 226.07 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
| Microwave reaction vial (10 mL) with stir bar | - | - | - |
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial, add this compound (226 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 20-40 minutes with stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methoxy-1H-indole.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-6-methoxy-1H-indoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the amination of aryl halides.[3][9][10][11] This reaction is particularly valuable in medicinal chemistry for the synthesis of N-arylindoles and other amino-substituted heterocycles, which are common motifs in biologically active molecules, including neuroprotective agents.[12][13][14][15]
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is based on general procedures for the Buchwald-Hartwig amination of bromoindoles.[16][17] The choice of ligand is critical and may require optimization depending on the amine coupling partner.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 226.07 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | - | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
| Schlenk tube with stir bar | - | - | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (226 mg, 1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-6-methoxy-1H-indole derivative.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Applications in the Synthesis of Bioactive Molecules
The strategic positioning of the bromo and methoxy groups makes this compound a valuable precursor for the synthesis of a variety of biologically active molecules.
Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The 5-position of the indole ring is frequently substituted with aryl or heteroaryl groups that can form key interactions within the ATP-binding pocket of kinases. The Suzuki-Miyaura coupling of this compound provides a direct route to such compounds.
Table 2: Examples of Indole-Based Kinase Inhibitors and the Relevance of 5-Aryl-6-methoxy-1H-indole Scaffolds
| Kinase Target | Example Inhibitor Scaffold | Rationale for using this compound |
| VEGFR/PDGFR/FGFR | Nintedanib (a 6-carboxyindole derivative) | The 6-methoxy group can be a precursor to or a bioisostere of the 6-carboxy group, influencing solubility and binding. The 5-aryl group introduced via Suzuki coupling can occupy the hydrophobic pocket of the kinase. |
| Bruton's Tyrosine Kinase (BTK) | 5-Substituted Oxindole Derivatives | The 5-position is critical for interaction with the kinase hinge region. 5-Aryl-6-methoxyindoles can be explored as oxindole bioisosteres. |
Neuroprotective Agents
There is growing interest in indole-based compounds for the treatment of neurodegenerative diseases. The methoxy group is a common feature in many neuroprotective agents, and the ability to introduce diverse substituents at the 5-position allows for the fine-tuning of properties such as blood-brain barrier permeability and target engagement. For instance, the neuroprotective agent (-)-P7C3-S243 contains a methoxy-substituted aminopyridine moiety, highlighting the potential of methoxy-containing aromatic systems in this therapeutic area.[12][15]
Conclusion
This compound is a highly versatile and strategic building block for medicinal chemistry. Its amenability to a range of palladium-catalyzed cross-coupling reactions, coupled with the electronic influence of the methoxy group, provides a powerful platform for the synthesis of diverse libraries of compounds for drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to unlock the potential of this valuable scaffold in the development of novel therapeutics for a wide range of diseases.
References
- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: Applications of 5-Bromo-6-methoxy-1H-indole in the Synthesis of Anti-Cancer Agents
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous clinically approved anti-cancer drugs.[1][2] Its unique electronic properties and the ability of its derivatives to interact with various biological targets make it a fertile ground for the development of novel therapeutics.[3][4] Among the vast array of substituted indoles, 5-Bromo-6-methoxy-1H-indole has emerged as a particularly valuable building block for the synthesis of potent anti-cancer agents. The strategic placement of the bromo and methoxy groups provides a handle for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacological profiles.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of anti-cancer agents. We will delve into the synthetic versatility of this key intermediate, explore its application in the creation of tubulin polymerization inhibitors and kinase inhibitors, and provide step-by-step experimental procedures.
The Strategic Advantage of this compound
The utility of this compound in anti-cancer drug discovery stems from the distinct roles of its substituents. The methoxy group at the 6-position is a common feature in several potent anti-cancer agents, often contributing to enhanced binding affinity with target proteins.[5] The bromine atom at the 5-position is the key to its synthetic versatility. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[6][7][8] These reactions allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and amino moieties at the C5 position, facilitating the rapid generation of diverse compound libraries for biological screening.
Application in the Synthesis of Tubulin Polymerization Inhibitors
Microtubules are dynamic protein polymers that are essential for cell division, making them a prime target for anti-cancer therapies.[9] A significant class of indole-based anti-cancer agents functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10] The compound OXi8006, a potent inhibitor of tubulin assembly, features a 2-aryl-3-aroyl-6-methoxyindole core structure, highlighting the importance of the 6-methoxy substituent.[11][12] While the original synthesis of OXi8006 did not start with this compound, this starting material provides a convergent and flexible approach to novel analogues.
The general strategy involves the functionalization of the 5-position of the indole core to explore interactions with the colchicine binding site on tubulin. This can be achieved through a Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups.
Experimental Protocol: Synthesis of a 5-Aryl-6-methoxy-1H-indole Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Add degassed 1,2-dimethoxyethane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-methoxy-1H-indole derivative.[1][4]
Causality behind Experimental Choices:
-
Palladium Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency in coupling a wide range of substrates. The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle.[1]
-
Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki-Miyaura reaction.[4]
-
Solvent System: The mixture of DME and water provides a homogenous solution for both the organic and inorganic reagents, facilitating the reaction. Degassing the solvent is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[3] The indole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine region of ATP.
The 5-bromo position of this compound can be functionalized to introduce substituents that can interact with the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity. The Buchwald-Hartwig amination is a powerful tool for this purpose, allowing for the introduction of a variety of primary and secondary amines.[8][14]
Experimental Protocol: Synthesis of a 5-(Arylamino)-6-methoxy-1H-indole Derivative via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an arylamine.
Materials:
-
This compound
-
Arylamine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), the arylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in anhydrous toluene.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add the catalyst solution to the Schlenk tube.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(arylamino)-6-methoxy-1H-indole derivative.
Causality behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the Buchwald-Hartwig amination of aryl bromides.[14] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is required to deprotonate the amine, forming the active aminating agent.
-
Solvent: Anhydrous toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst. It is crucial to use an anhydrous solvent to prevent quenching of the strong base.
Visualization of Synthetic Pathways and Biological Mechanisms
To visually represent the synthetic strategies and biological context discussed, the following diagrams are provided.
Synthetic Workflow for Diversification of this compound
Caption: Synthetic diversification of this compound.
Simplified Signaling Pathway for a Receptor Tyrosine Kinase Inhibitor
Caption: Inhibition of RTK signaling by an indole-based inhibitor.
Quantitative Data on Biological Activity
The following table summarizes the in vitro anti-proliferative activities of representative indole derivatives against various cancer cell lines. While specific data for compounds derived directly from this compound is limited in publicly available literature, the data for structurally related compounds provides a strong rationale for its use.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 | [15] |
| MDA-MB-231 (Breast) | 1.61 | [15] | |
| A549 (Lung) | 6.30 | [15] | |
| HeLa (Cervical) | 6.10 | [15] | |
| A375 (Melanoma) | 0.57 | [15] | |
| OXi8006 Analogue | SK-OV-3 (Ovarian) | 0.00345 | [11] |
| NCI-H460 (Lung) | Sub-micromolar | [11] | |
| DU-145 (Prostate) | Sub-micromolar | [11] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel anti-cancer agents. Its strategic substitution pattern allows for the efficient construction of diverse molecular architectures through robust and well-established cross-coupling methodologies. The application of this building block in the development of tubulin polymerization inhibitors and kinase inhibitors holds significant promise for the discovery of next-generation cancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable indole derivative.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 3. benchchem.com [benchchem.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. [PDF] First Suzuki-Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | CoLab [colab.ws]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation | MDPI [mdpi.com]
Anwendungs- und Protokollhandbuch: Strategien zur Derivatisierung von 5-Brom-6-methoxy-1H-indol für das biologische Screening
Verfasst von Ihrem Senior Application Scientist
Einführung: Das 5-Brom-6-methoxy-1H-indol-Gerüst als privilegierte Struktur in der Wirkstoffforschung
Das Indolgerüst ist ein omnipräsentes Heterocycle in der Natur und in der medizinischen Chemie, das die Kernstruktur vieler pharmazeutisch aktiver Verbindungen bildet. Seine einzigartigen elektronischen Eigenschaften und die Fähigkeit, an diverse biologische Zielstrukturen zu binden, machen es zu einem sogenannten "privilegierten Gerüst". Innerhalb dieser bedeutenden Molekülklasse stellt das 5-Brom-6-methoxy-1H-indol einen besonders wertvollen Ausgangsstoff für die Entwicklung von Wirkstoffbibliotheken dar.
Die Substituenten an diesem spezifischen Indolkern bieten eine strategische Blaupause für die weitere chemische Modifikation:
-
Der Brom-Substituent an Position C5: Dieses Halogenatom ist ein idealer "Griff" für palladiumkatalysierte Kreuzkupplungsreaktionen. Es ermöglicht die gezielte Einführung einer Vielzahl von Aryl-, Heteroaryl-, Alkenyl- oder Alkylgruppen und eröffnet somit einen riesigen chemischen Raum für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).
-
Die Methoxy-Gruppe an Position C6: Diese elektronenschiebende Gruppe beeinflusst die Reaktivität des aromatischen Rings und kann wichtige Wasserstoffbrückenbindungen in der Bindungstasche eines Zielproteins ausbilden.
-
Der Pyrrol-Stickstoff (N1) und die C3-Position: Diese Positionen sind klassische Angriffspunkte für Alkylierungen, Acylierungen und andere Funktionalisierungen, die die physikochemischen Eigenschaften wie Löslichkeit und Zellpermeabilität erheblich modulieren können.
Dieses Handbuch bietet detaillierte, felderprobte Protokolle zur strategischen Derivatisierung des 5-Brom-6-methoxy-1H-indol-Gerüsts. Es werden Methoden zur Funktionalisierung an den Positionen N1, C3 und C5 beschrieben, gefolgt von etablierten Protokollen für das biologische Screening der synthetisierten Derivate auf potenzielle Antikrebs-, antimikrobielle und Kinase-inhibitorische Aktivitäten.
Strategische Derivatisierung: Ein modularer Ansatz
Die Modifikation des 5-Brom-6-methoxy-1H-indol-Gerüsts kann systematisch an drei reaktiven Hauptzentren erfolgen. Der folgende Workflow illustriert die wichtigsten Transformationswege, die in diesem Handbuch detailliert beschrieben werden.
Abbildung 1: Schematischer Workflow der Derivatisierungsstrategien für 5-Brom-6-methoxy-1H-indol.
Teil 1: Protokolle zur chemischen Synthese
N-Alkylierung des Indol-Stickstoffs (Position N1)
Die Funktionalisierung der N1-Position ist ein entscheidender Schritt, um die Lipophilie zu erhöhen und die sterischen sowie elektronischen Eigenschaften des Moleküls zu modulieren. Die klassische Methode beinhaltet die Deprotonierung des N-H-Protons mit einer Base, gefolgt von einer nukleophilen Substitution mit einem Alkylierungsmittel.[1]
Rationale der Methodik: Die Wahl der Base ist entscheidend. Starke Basen wie Natriumhydrid (NaH) in aprotischen Lösungsmitteln wie DMF oder THF gewährleisten eine vollständige und schnelle Deprotonierung des Indol-Stickstoffs, wodurch das hochreaktive Indolid-Anion gebildet wird.[1] Dies minimiert Nebenreaktionen und ermöglicht die Alkylierung auch mit weniger reaktiven Alkylhalogeniden.
Detailliertes Protokoll: N-Benzylierung von 5-Brom-6-methoxy-1H-indol
-
Vorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben werden 5-Brom-6-methoxy-1H-indol (1,0 Äquivalente) in wasserfreiem N,N-Dimethylformamid (DMF, ca. 0,2 M) gelöst.
-
Deprotonierung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. Anschließend wird Natriumhydrid (60 %ige Dispersion in Mineralöl, 1,2 Äquivalente) portionsweise unter Rühren zugegeben. Die Mischung wird 30-60 Minuten bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört.
-
Alkylierung: Benzylbromid (1,1 Äquivalente) wird langsam bei 0 °C zur Reaktionsmischung getropft.
-
Reaktion: Die Reaktion lässt man sich auf Raumtemperatur erwärmen und rührt für 2-12 Stunden. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion vorsichtig bei 0 °C durch langsame Zugabe einer gesättigten wässrigen Ammoniumchlorid (NH₄Cl)-Lösung gequencht.[1] Die Mischung wird mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Kochsalzlösung (Sole) gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (z.B. mit einem Hexan/Ethylacetat-Gradienten) gereinigt.
| Alkylierungsmittel | Base/Lösungsmittel | Temperatur | Zeit (h) | Ausbeute (%) | Referenz |
| Benzylbromid | NaH / DMF | 0 °C bis RT | 4 | ~95 | [1] |
| Methyliodid | KOH / DMSO | RT | 2 | ~98 | [1] |
| Ethylbromid | K₂CO₃ / Aceton | Rückfluss | 12 | ~85 | Angepasst von[2] |
Tabelle 1: Repräsentative Bedingungen für die N-Alkylierung von Bromindolen.
Elektrophile Substitution an Position C3
Die C3-Position des Indolrings ist aufgrund ihrer hohen Elektronendichte die bevorzugte Stelle für elektrophile Angriffe. Die Vilsmeier-Haack-Reaktion zur Einführung einer Formylgruppe (-CHO) und die Friedel-Crafts-Acylierung zur Einführung einer Acylgruppe (-COR) sind fundamentale Reaktionen zur Erzeugung von Schlüsselintermediaten.
Rationale der Methodik: Das Vilsmeier-Reagenz, ein elektrophiles Iminium-Salz, wird in situ aus DMF und Phosphoroxychlorid (POCl₃) gebildet.[3] Es ist mild genug, um selektiv an der C3-Position von elektronenreichen Heterocyclen wie Indol zu reagieren, ohne den Benzolring anzugreifen.
Allgemeines Protokoll: C3-Formylierung
-
Reagenzbildung: In einem trockenen Kolben unter Inertgas wird wasserfreies DMF auf 0 °C gekühlt. POCl₃ (1,5 Äquivalente) wird langsam unter Rühren zugetropft, wobei die Temperatur unter 10 °C gehalten wird. Die Mischung wird 30 Minuten bei 0 °C gerührt, um die Bildung des Vilsmeier-Reagenzes zu vervollständigen.
-
Reaktion: Eine Lösung von 5-Brom-6-methoxy-1H-indol (1,0 Äquivalent) in DMF wird langsam zur Vilsmeier-Reagenz-Lösung bei 0 °C gegeben. Die Reaktion wird anschließend für 1-3 Stunden bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40 °C) gerührt und mittels DC verfolgt.
-
Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf Eis gegossen und durch Zugabe einer gesättigten wässrigen Natriumacetat-Lösung neutralisiert.[4] Der entstehende Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet. Alternativ kann die wässrige Phase mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert werden.
-
Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Rationale der Methodik: Für die Einführung längerer Acylketten werden Acylchloride oder Anhydride in Gegenwart einer Lewis-Säure wie Aluminiumchlorid (AlCl₃) verwendet.[1][5] Die Lewis-Säure aktiviert das Acylierungsmittel durch Bildung eines hochreaktiven Acylium-Ions.[6]
Allgemeines Protokoll: C3-Acetylierung
-
Vorbereitung: In einem trockenen Kolben unter Inertgas wird wasserfreies Aluminiumchlorid (1,1 Äquivalente) in einem trockenen, inerten Lösungsmittel (z.B. Dichlormethan oder 1,2-Dichlorethan) suspendiert und auf 0 °C gekühlt.
-
Acylium-Ion-Bildung: Acetylchlorid (1,1 Äquivalente) wird langsam zugetropft. Die Mischung wird 15-30 Minuten bei 0 °C gerührt.
-
Reaktion: Eine Lösung von 5-Brom-6-methoxy-1H-indol (1,0 Äquivalent) im gleichen Lösungsmittel wird langsam zugegeben. Die Reaktion wird bei Raumtemperatur für 1-4 Stunden gerührt.
-
Aufarbeitung: Die Reaktion wird durch vorsichtiges, langsames Gießen auf eine Mischung aus Eis und konzentrierter Salzsäure gequencht.[5] Die organische Phase wird abgetrennt, und die wässrige Phase wird mit Dichlormethan extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und Sole gewaschen, getrocknet und eingeengt. Das Produkt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Palladium-katalysierte Kreuzkupplungen an Position C5
Die C5-Brom-Funktion ist der Schlüssel zur umfangreichen Diversifizierung des Gerüsts. Drei der wirkungsvollsten Kreuzkupplungsreaktionen werden hier vorgestellt.
Rationale der Methodik: Diese Reaktion koppelt das Arylbromid mit einer Organoborverbindung (typischerweise eine Boronsäure) unter Verwendung eines Palladium(0)-Katalysators und einer Base.[7] Die Reaktion zeichnet sich durch ihre hohe Toleranz gegenüber funktionellen Gruppen und die kommerzielle Verfügbarkeit einer breiten Palette von Boronsäuren aus.[8]
Detailliertes Protokoll: Suzuki-Kupplung mit Phenylboronsäure
-
Vorbereitung: In einem Mikrowellenreaktionsgefäß werden 5-Brom-6-methoxy-1H-indol (1,0 Äquivalent), Phenylboronsäure (1,3 Äquivalente), Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,05-0,10 Äquivalente) und Cäsiumcarbonat (Cs₂CO₃, 2,0 Äquivalente) eingewogen.[9]
-
Reaktion: Ethanol wird als Lösungsmittel zugegeben, das Gefäß wird versiegelt und die Mischung wird im Mikrowellenreaktor für 30-40 Minuten bei 100 °C erhitzt.[9]
-
Aufarbeitung: Nach Abkühlen wird die Reaktionsmischung mit Ethylacetat verdünnt und durch ein Celite®-Pad filtriert, um den Katalysator zu entfernen. Das Filtrat wird mit Wasser und Sole gewaschen.
-
Reinigung: Die organische Phase wird getrocknet, eingeengt und mittels Säulenchromatographie gereinigt, um das 5-Phenyl-6-methoxy-1H-indol zu erhalten.
| Boronsäure | Katalysator (mol%) | Base | Lösungsmittel | Temperatur/Zeit | Ausbeute (%) | Referenz |
| Phenylboronsäure | Pd(PPh₃)₄ (7%) | Cs₂CO₃ | Ethanol | 100 °C (MW), 30 min | 85-95 | Angepasst von[9] |
| 4-Methoxyphenylboronsäure | Pd(dppf)Cl₂ (3%) | K₂CO₃ | DME/H₂O | 80 °C, 12 h | 76 | Angepasst von[7] |
| Thiophen-2-boronsäure | Pd(dppf)Cl₂ (5%) | K₂CO₃ | DME | 80 °C, 2 h | ~80 | Angepasst von[10] |
Tabelle 2: Optimierte Bedingungen für die Suzuki-Miyaura-Kupplung an Bromheterocyclen.
Rationale der Methodik: Die Heck-Reaktion ermöglicht die Bildung einer C-C-Bindung zwischen dem Arylbromid und einem Alken, typischerweise einem Acrylat, Styrol oder einem anderen Vinyl-Substrat, katalysiert durch einen Palladium-Komplex.[11] Dies ist ein direkter Weg zur Synthese von C5-Vinylen oder C5-Styrylen.
Allgemeines Protokoll: Heck-Kupplung mit Butylacrylat
-
Vorbereitung: In einem Schlenkrohr werden 5-Brom-6-methoxy-1H-indol (1,0 Äquivalent), Palladium(II)-acetat [Pd(OAc)₂] (2-5 mol%), ein Phosphinligand wie Triphenylphosphin (PPh₃, 4-10 mol%) und eine Base wie Triethylamin (Et₃N, 2,0 Äquivalente) in einem geeigneten Lösungsmittel (z.B. DMF oder Acetonitril) vorgelegt.
-
Reaktion: Butylacrylat (1,5 Äquivalente) wird zugegeben. Die Mischung wird unter Inertgasatmosphäre für 6-24 Stunden auf 80-120 °C erhitzt.
-
Aufarbeitung: Nach dem Abkühlen wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und Sole gewaschen.
-
Reinigung: Die organische Phase wird getrocknet, eingeengt und mittels Säulenchromatographie gereinigt.
| Alken | Katalysator/Ligand | Base | Lösungsmittel | Temperatur/Zeit | Ausbeute (%) | Referenz |
| Ethylacrylat | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 °C, 12 h | ~70-85 | Angepasst von[12] |
| Styrol | Pd/C / PPh₃ | K₂CO₃ | DMF/H₂O | 110 °C, 8 h | ~60-80 | Angepasst von[4] |
| Acrylsäure | Na₂PdCl₄ / TXPTS | Na₂CO₃ | CH₃CN/H₂O | Rückfluss, 18 h | ~40-50 | [11] |
Tabelle 3: Bedingungen für die Heck-Kupplung an Bromindolen.
Rationale der Methodik: Diese Reaktion ist eine der leistungsfähigsten Methoden zur Bildung von C-N-Bindungen. Sie koppelt das Arylbromid direkt mit primären oder sekundären Aminen unter Verwendung eines Palladiumkatalysators in Kombination mit einem sterisch anspruchsvollen Phosphinliganden und einer starken, nicht-nukleophilen Base.[13][14]
Detailliertes Protokoll: Kupplung mit Anilin
-
Vorbereitung: In einem trockenen, mit Inertgas gespülten Schlenkrohr werden 5-Brom-6-methoxy-1H-indol (1,0 Äquivalent), Palladium(II)-acetat (2-5 mol%), ein Ligand wie X-Phos (4-10 mol%) und eine Base wie Natrium-tert-butoxid (NaOt-Bu, 1,4 Äquivalente) vorgelegt.
-
Reaktion: Ein trockenes, entgastes Lösungsmittel (z.B. Toluol oder Dioxan) wird zugegeben, gefolgt von Anilin (1,2 Äquivalente). Die Mischung wird unter Inertgas für 4-24 Stunden bei 80-110 °C gerührt.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktion mit Wasser gequencht und mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen.
-
Reinigung: Die organische Phase wird getrocknet, eingeengt und mittels Säulenchromatographie gereinigt, um das 5-Anilino-6-methoxy-1H-indol zu erhalten.
| Amin | Katalysator/Ligand | Base | Lösungsmittel | Temperatur/Zeit | Ausbeute (%) | Referenz |
| Anilin | Pd(OAc)₂ / X-Phos | NaOt-Bu | Toluol | 110 °C, 12 h | 80-95 | Angepasst von[13] |
| Morpholin | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxan | 100 °C, 18 h | 75-90 | Angepasst von[11] |
| Benzylamin | [(THP-Dipp)Pd(cinn)Cl] | NaOt-Bu | Dioxan | 120 °C, 24 h | ~90 | Angepasst von[15][16] |
Tabelle 4: Typische Bedingungen für die Buchwald-Hartwig-Aminierung.
Teil 2: Protokolle für das biologische Screening
Nach der Synthese einer Bibliothek von Derivaten ist der nächste entscheidende Schritt das biologische Screening, um "Hits" mit gewünschter Aktivität zu identifizieren. Hier werden drei grundlegende, aber aussagekräftige Assays vorgestellt.
Abbildung 2: Workflow für das primäre biologische Screening der synthetisierten Derivate.
Zytotoxizitäts-Screening gegen Krebszelllinien (MTT-Assay)
Prinzip des Assays: Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient. Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Dehydrogenasen zu einem unlöslichen, violetten Formazan-Produkt.[5] Die Menge des gebildeten Farbstoffs ist direkt proportional zur Anzahl der lebenden Zellen.
Detailliertes Protokoll:
-
Zellkultur: Krebszelllinien (z.B. MCF-7 für Brustkrebs, A549 für Lungenkrebs) werden in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium ausgesät und für 24 Stunden bei 37 °C und 5 % CO₂ inkubiert.
-
Behandlung: Stammlösungen der Testsubstanzen werden in DMSO hergestellt und mit Kulturmedium auf verschiedene Endkonzentrationen verdünnt (z.B. von 0,1 bis 100 µM). 100 µL der Substanzverdünnungen werden zu den Zellen gegeben. Wells, die nur mit DMSO-haltigem Medium behandelt werden, dienen als Negativkontrolle.
-
Inkubation: Die Platten werden für 48 oder 72 Stunden bei 37 °C und 5 % CO₂ inkubiert.
-
MTT-Zugabe: 10 µL einer MTT-Lösung (5 mg/mL in PBS) werden zu jedem Well gegeben und die Platten für weitere 4 Stunden inkubiert.[5]
-
Solubilisierung: Das Medium wird vorsichtig entfernt und 100 µL eines Solubilisierungsmittels (z.B. DMSO oder eine saure Isopropanol-Lösung) werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen. Die Platte wird für 15 Minuten auf einem Schüttler inkubiert.
-
Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm (mit einer Referenzwellenlänge von >650 nm) in einem Mikroplatten-Lesegerät gemessen.
-
Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zur DMSO-Kontrolle berechnet. Die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird) werden aus den Dosis-Wirkungs-Kurven ermittelt.
| Verbindungstyp | Zelllinie | IC₅₀ (µM) | Anmerkung | Referenz |
| 6-Methoxyindol-Derivat | A549 (Lunge) | 6.30 ± 0.30 | Tubulin-Polymerisations-Inhibitor | [17][18] |
| Indolyl-Harnstoff-Derivat | HepG2 (Leber) | 3.15 ± 0.36 | VEGFR-2-Inhibitor | [9] |
| Betulinsäure-Indol-Konjugat | A375 (Melanom) | 8.11 | Induziert Apoptose | [19] |
| Pyrazol-basiertes Indol | MCF-7 (Brust) | 0.30 | CDK1-Inhibitor | [20] |
Tabelle 5: Beispiele für die zytotoxische Aktivität von Indol-Derivaten.
Antimikrobielles Screening (Broth Microdilution Assay)
Prinzip des Assays: Die Bouillon-Mikrodilutionsmethode ist der Goldstandard zur Bestimmung der minimalen Hemmkonzentration (MHK) eines antimikrobiellen Wirkstoffs.[10][21] Die MHK ist die niedrigste Konzentration des Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation hemmt.
Detailliertes Protokoll:
-
Vorbereitung der Substanz: Eine Stammlösung der Testsubstanz wird in DMSO hergestellt. Serielle zweifache Verdünnungen werden in einem geeigneten Nährmedium (z.B. Cation-adjusted Mueller-Hinton Broth, CAMHB) in einer 96-Well-Platte hergestellt (typischerweise 50 µL pro Well).[21]
-
Inokulum-Vorbereitung: Eine Bakterienkultur (z.B. Staphylococcus aureus oder Escherichia coli) wird über Nacht angezogen. Die Kultur wird so verdünnt, dass nach Zugabe zu den Wells eine Endkonzentration von ca. 5 x 10⁵ Kolonie-bildenden Einheiten (KBE)/mL erreicht wird.[21]
-
Inokulation: 50 µL der standardisierten Bakteriensuspension werden zu jedem Well der Platte gegeben, was zu einem Endvolumen von 100 µL führt. Eine Wachstumskontrolle (nur Bakterien und Medium) und eine Sterilitätskontrolle (nur Medium) werden mitgeführt.
-
Inkubation: Die Platten werden für 16-20 Stunden bei 35-37 °C inkubiert.[21]
-
Auswertung: Die MHK wird als die niedrigste Konzentration der Testsubstanz bestimmt, bei der kein sichtbares Wachstum (keine Trübung) zu beobachten ist.
Kinase-Inhibitions-Screening (ADP-Glo™ Assay)
Prinzip des Assays: Viele Indolderivate wirken als ATP-kompetitive Kinase-Inhibitoren. Der ADP-Glo™ Assay ist ein lumineszenzbasierter Assay, der die Menge an ADP misst, die während einer Kinase-Reaktion produziert wird. Die Kinase-Aktivität ist direkt proportional zur ADP-Menge. In Anwesenheit eines Inhibitors wird weniger ADP produziert, was zu einem geringeren Lumineszenzsignal führt.[6][22]
Detailliertes Protokoll:
-
Kinase-Reaktion: In einer 384-Well-Platte werden die Testsubstanzen in verschiedenen Konzentrationen mit dem Ziel-Kinase-Enzym, seinem spezifischen Substrat und ATP in einem geeigneten Reaktionspuffer für 30-60 Minuten bei 30 °C inkubiert.[6]
-
ADP-Detektion (Schritt 1): Das ADP-Glo™-Reagenz wird zugegeben, um das verbleibende ATP abzubauen. Dies geschieht durch Inkubation für ca. 40 Minuten bei Raumtemperatur.
-
ATP-Detektion (Schritt 2): Das Kinase-Detektionsreagenz wird zugegeben. Es enthält ein Enzym, das das im ersten Schritt gebildete ADP in ATP umwandelt, und eine Luciferase, die in Gegenwart von ATP Licht erzeugt. Die Platte wird für 30-60 Minuten bei Raumtemperatur inkubiert.[6]
-
Messung: Die Lumineszenz wird in einem Plattenlesegerät gemessen.
-
Datenanalyse: Das Signal wird gegen die Inhibitorkonzentration aufgetragen, um IC₅₀-Werte zu bestimmen.
| Verbindungstyp | Kinase-Ziel | IC₅₀ (nM) | Referenz |
| Indolinon-Derivat | VEGFR-2 | 78 | [9] |
| Indolinon-Derivat | FGFR-1 | <10 | |
| Indolinon-Derivat | PDGFRα | <10 | |
| Indol-basiertes Derivat | EGFR | 210 | [20] |
| Indol-basiertes Derivat | SRC | >1000 | [20] |
Tabelle 6: Beispiele für die Kinase-inhibitorische Aktivität von Indol-Derivaten.
Schlussfolgerung und Ausblick
Das 5-Brom-6-methoxy-1H-indol-Gerüst ist eine außergewöhnlich vielseitige Plattform für die Wirkstoffentwicklung. Die in diesem Handbuch beschriebenen Protokolle bieten eine robuste und systematische Grundlage für die Synthese und das Screening einer breiten Palette von Derivaten. Durch die strategische Kombination von Funktionalisierungen an den Positionen N1, C3 und C5 können Chemiker schnell diverse Molekülbibliotheken erstellen. Die anschließenden biologischen Assays ermöglichen eine effiziente Identifizierung von Leitstrukturen mit potenziellen therapeutischen Anwendungen, von der Krebstherapie bis hin zur Bekämpfung von Infektionskrankheiten. Die hier vorgestellten Methoden sollen als Ausgangspunkt dienen und Forscher dazu ermutigen, diesen chemischen Raum weiter zu erforschen und die nächste Generation von Indol-basierten Therapeutika zu entwickeln.
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Al-dujaili, D. R., & Hussein, H. A. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38235-38242. Verfügbar unter: --INVALID-LINK--
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University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Abgerufen von --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Abgerufen von --INVALID-LINK--
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Catarzi, D., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(8), 13867-13886. Verfügbar unter: --INVALID-LINK--
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Guégan, F., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 139. Verfügbar unter: --INVALID-LINK--
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Al-Trawneh, S. A., et al. (2023). Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. Molecules, 28(15), 5779. Verfügbar unter: --INVALID-LINK--
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Hilberg, F., et al. (2008). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 51(23), 7641-7644. Verfügbar unter: --INVALID-LINK--
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Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. Verfügbar unter: --INVALID-LINK--
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Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946. Verfügbar unter: --INVALID-LINK--
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Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 27(23), 8234. Verfügbar unter: --INVALID-LINK--
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Cross, A. W., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 25(46), 10866-10871. Verfügbar unter: --INVALID-LINK--
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References
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-methoxy-1H-indole
Introduction: The Strategic Importance of the 5-Substituted-6-methoxy-1H-indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Functionalization of the indole ring is a key strategy for modulating the biological activity of these molecules. Among the various positions, C5-functionalization of the indole core has proven to be a fruitful avenue for the discovery of novel therapeutic agents. The starting material, 5-Bromo-6-methoxy-1H-indole, is a particularly valuable building block. The methoxy group at the C6 position is a common feature in neuroactive compounds and can influence the molecule's electronic properties and metabolic stability.[2] The bromine atom at the C5 position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the rapid generation of diverse chemical libraries for drug discovery programs.[3]
This technical guide provides a comprehensive overview and detailed protocols for the four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—as applied to this compound. The causality behind experimental choices, mechanistic insights, and applications of the resulting compounds in drug development are discussed to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.
Experimental Workflow Overview
The general workflow for the palladium-catalyzed cross-coupling of this compound is a multi-step process that requires careful execution to ensure high yields and purity of the final product. The following diagram illustrates the key stages of this process.
References
- 1. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Strategic Utility of 5-Bromo-6-methoxy-1H-indole in the Total Synthesis of Dimeric Indole Alkaloids
Introduction: A Versatile Scaffold for Complex Natural Product Synthesis
5-Bromo-6-methoxy-1H-indole is a highly functionalized and strategically important starting material for the total synthesis of a variety of complex natural products, particularly indole alkaloids. The inherent functionalities of this molecule—the nucleophilic indole core, the versatile bromine handle at the 5-position, and the electron-donating methoxy group at the 6-position—provide chemists with a powerful toolkit for constructing intricate molecular architectures. The bromine atom serves as a key functional group for introducing further complexity through a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[1] This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to building the core structures of many biologically active compounds.
The 6-methoxy group, on the other hand, plays a crucial role in modulating the electronic properties of the indole ring system. Its electron-donating nature can influence the regioselectivity of subsequent reactions and is often a key structural motif in the target natural products themselves, contributing to their unique biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the total synthesis of the dimeric indole alkaloid, (±)-Folicanthine.
Case Study: Total Synthesis of (±)-Folicanthine
The dimeric hexahydropyrroloindole alkaloids, such as (±)-Folicanthine, present a significant synthetic challenge due to the presence of sterically hindered vicinal quaternary stereocenters at the C3a and C3a' positions. The following section outlines a synthetic strategy that leverages the unique reactivity of a 6-methoxytryptophan derivative, which can be accessed from this compound, to achieve a concise and efficient total synthesis of (±)-Folicanthine.
Synthetic Strategy Overview
The overall strategy involves the conversion of this compound to a key 6-methoxytryptophan derivative. This intermediate then undergoes a key iodine-mediated cyclization and dimerization reaction to furnish the core structure of (±)-Folicanthine in a single, high-yielding step.[2]
Caption: Retrosynthetic analysis for the total synthesis of (±)-Folicanthine.
Part 1: Synthesis of the Key 6-Methoxytryptophan Intermediate
The initial phase of the synthesis focuses on the elaboration of the commercially available this compound to the crucial 6-methoxytryptophan derivative.
Step 1.1: Palladium-Catalyzed Heck Coupling
The bromine atom at the 5-position provides a versatile handle for the introduction of a vinyl group via a Heck coupling reaction. This transformation is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
-
Reaction Principle: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. The catalytic cycle consists of oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the vinylated product and regenerate the active catalyst.
Experimental Protocol: Heck Coupling of this compound
| Reagent/Parameter | Condition | Molar Equiv. |
| This compound | - | 1.0 |
| Ethylene glycol vinyl ether | - | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 5 mol% | 0.05 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 10 mol% | 0.10 |
| Triethylamine (Et₃N) | - | 2.0 |
| Solvent | Acetonitrile (MeCN) | - |
| Temperature | 80 °C | - |
| Reaction Time | 12 h | - |
| Typical Yield | 85-90% | - |
Detailed Procedure:
-
To an oven-dried flask, add this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and tri(o-tolyl)phosphine (0.10 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous acetonitrile, followed by triethylamine (2.0 equiv.) and ethylene glycol vinyl ether (1.5 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford 5-vinyl-6-methoxy-1H-indole.
Step 1.2: Conversion to 6-Methoxytryptamine
The newly installed vinyl group serves as a precursor to the aminoethyl side chain characteristic of tryptamines. This conversion can be achieved through a two-step sequence of ozonolysis followed by reductive amination.
-
Causality of Experimental Choice: Ozonolysis provides a mild and efficient method for cleaving the double bond to an aldehyde. Subsequent reductive amination with a suitable nitrogen source and reducing agent constructs the desired primary amine.
Experimental Protocol: Synthesis of 6-Methoxytryptamine
| Reagent/Parameter | Condition | Molar Equiv. |
| Ozonolysis | ||
| 5-Vinyl-6-methoxy-1H-indole | - | 1.0 |
| Ozone (O₃) | -78 °C | - |
| Dimethyl sulfide (DMS) | - | 2.0 |
| Solvent | Dichloromethane (DCM) | - |
| Reductive Amination | ||
| Crude Aldehyde | - | 1.0 |
| Ammonium acetate (NH₄OAc) | - | 10.0 |
| Sodium cyanoborohydride (NaBH₃CN) | - | 1.5 |
| Solvent | Methanol (MeOH) | - |
| Temperature | Room Temperature | - |
| Reaction Time | 24 h | - |
| Typical Yield (2 steps) | 60-70% | - |
Detailed Procedure:
-
Dissolve 5-vinyl-6-methoxy-1H-indole (1.0 equiv.) in dichloromethane at -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (2.0 equiv.) and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude aldehyde.
-
Dissolve the crude aldehyde in methanol and add ammonium acetate (10.0 equiv.) and sodium cyanoborohydride (1.5 equiv.).
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the addition of 1 M HCl.
-
Basify the mixture with 2 M NaOH and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield 6-methoxytryptamine.
Part 2: The Key Cyclization-Dimerization Step
With the key 6-methoxytryptophan derivative in hand (following standard protection and functionalization steps not detailed here), the crucial one-step cyclization and dimerization can be performed to construct the core of (±)-Folicanthine.
-
Mechanistic Insight: This reaction is proposed to proceed through an iodine-mediated activation of the indole nucleus, leading to an electrophilic intermediate. This intermediate then undergoes an intramolecular cyclization to form a five-membered ring, followed by a dimerization with another molecule of the activated tryptophan derivative.
Caption: Proposed mechanism for the key cyclization-dimerization reaction.
Experimental Protocol: Synthesis of (±)-Folicanthine Core
| Reagent/Parameter | Condition | Molar Equiv. |
| N-Protected 6-Methoxytryptophan Derivative | - | 1.0 |
| Iodine (I₂) | - | 2.5 |
| Potassium Carbonate (K₂CO₃) | - | 3.0 |
| Solvent | Acetonitrile (MeCN) | - |
| Temperature | Room Temperature | - |
| Reaction Time | 48 h | - |
| Typical Yield | ~80% | - |
Detailed Procedure:
-
To a solution of the N-protected 6-methoxytryptophan derivative (1.0 equiv.) in acetonitrile, add potassium carbonate (3.0 equiv.) and iodine (2.5 equiv.).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the dimeric product.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the core structure of (±)-Folicanthine.
Conclusion: A Testament to Strategic Synthesis
The total synthesis of (±)-Folicanthine serves as a compelling example of the strategic utility of this compound in the construction of complex natural products. The bromine handle facilitates the introduction of necessary functionality through robust and well-established palladium-catalyzed cross-coupling chemistry. The 6-methoxy group, beyond being an integral part of the final natural product, influences the reactivity of the indole ring, enabling key transformations. The development of concise and efficient synthetic routes, such as the one-pot cyclization-dimerization highlighted here, is crucial for accessing these intricate molecules for further biological and medicinal studies.
References
Application Note & Protocol Guide: Strategic C3-Functionalization of 5-Bromo-6-methoxy-1H-indole
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. Strategic functionalization of the indole nucleus is paramount for modulating pharmacological activity. This guide provides a comprehensive overview and detailed experimental protocols for the selective functionalization at the C3 position of 5-Bromo-6-methoxy-1H-indole. This particular substrate is of significant interest as it combines an electron-rich indole core, ripe for electrophilic substitution at C3, with a bromine atom at C5—a versatile handle for subsequent cross-coupling reactions—and a methoxy group at C6 that modulates the electronic properties of the benzene ring. The protocols herein are designed for researchers, chemists, and drug development professionals, offering a blend of established, robust methodologies and insights into modern synthetic strategies.
Introduction: The Strategic Importance of this compound
The indole ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The C3 position is the most nucleophilic site of the indole core, making it the primary target for electrophilic aromatic substitution (EAS). Introducing functional groups at this position is a foundational strategy in the synthesis of tryptamine derivatives, anti-cancer agents, and antivirals.
The substrate, this compound, presents a unique combination of features:
-
High C3 Nucleophilicity: The inherent electron-rich nature of the pyrrole ring directs electrophiles to the C3 position.
-
Modulated Aromaticity: The C6-methoxy group is an electron-donating group (EDG) that further activates the indole ring system.
-
Synthetic Handle for Diversification: The C5-bromo substituent is a key functional group for post-functionalization modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse aryl, alkynyl, or amino moieties.
This document details reliable protocols for introducing formyl, acyl, and aminomethyl groups at the C3 position, transforming the starting material into highly valuable synthetic intermediates.
Caption: Workflow for C3-Functionalization of the indole core.
Core Protocols for C3-Functionalization
The following sections provide detailed, step-by-step protocols for key C3-functionalization reactions.
Vilsmeier-Haack Formylation: Synthesis of this compound-3-carbaldehyde
The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[1][2] The reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile.[3][4] The resulting indole-3-carboxaldehyde is a versatile intermediate for constructing more complex molecules.[5]
Mechanism Insight: The reaction begins with the activation of a substituted amide (typically DMF) with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. This reagent is then attacked by the nucleophilic C3 position of the indole. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol:
-
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ice
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 molar equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 molar equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve this compound (1 molar equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 85-90 °C for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the pH is ~8-9. A solid precipitate should form.
-
Stir the slurry for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. The product, this compound-3-carbaldehyde, is typically obtained as a yellow solid with high purity.[6]
-
-
Safety Note: POCl₃ is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
Friedel-Crafts Acylation: Synthesis of 3-Acyl-5-Bromo-6-methoxy-1H-indole
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the indole C3 position using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[7][8] This reaction is a fundamental C-C bond-forming process that produces aryl ketones.[7] Unlike alkylation, the acylated product is deactivated, preventing polyacylation.[9]
Mechanism Insight: The Lewis acid (e.g., AlCl₃, ZnCl₂) coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the C3 position of the indole. The catalyst is typically required in stoichiometric amounts as it complexes with the product ketone.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol:
-
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, 1.1 eq.)
-
Anhydrous Lewis acid (e.g., Zinc chloride (ZnCl₂), 1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add this compound (1 eq.) and anhydrous DCM.
-
Add the anhydrous Lewis acid (e.g., ZnCl₂) (1.2 eq.) and stir the suspension.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 3-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench by carefully pouring the mixture into ice water.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
-
Mannich Reaction: Synthesis of 5-Bromo-3-((dialkylamino)methyl)-6-methoxy-1H-indole
The Mannich reaction is a classic method for the aminomethylation of acidic protons, and for indoles, it occurs readily at the C3 position. It involves the reaction of the indole with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions to form a "Mannich base."[10][11] These products are valuable intermediates for further synthetic transformations.
Experimental Protocol:
-
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution, 1.5 eq.)
-
Dimethylamine (40% aqueous solution, 1.5 eq.)
-
Acetic acid
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.
-
Add acetic acid to the solution.
-
In a separate beaker, mix formaldehyde (1.5 eq.) and dimethylamine (1.5 eq.) and cool in an ice bath.
-
Add the cold formaldehyde/dimethylamine mixture to the indole solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture into water.
-
Basify the solution with a cold NaOH solution to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield the Mannich base.
-
Summary of C3-Functionalization Protocols
The choice of method depends on the desired functional group. The Vilsmeier-Haack and Friedel-Crafts reactions are robust methods for introducing carbonyl functionalities, while the Mannich reaction provides access to aminomethylated indoles. Direct alkylation methods are also emerging as powerful tools.[12][13][14]
| Reaction Type | Key Reagents | Functional Group Introduced | Typical Yield | Key Advantages |
| Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) | 85-95% | High yield, reliable, mild conditions.[6] |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., ZnCl₂) | Acyl (-COR) | 60-85% | Access to ketones, no poly-substitution.[15] |
| Mannich Reaction | HCHO, R₂NH, AcOH | Aminomethyl (-CH₂NR₂) | 70-90% | Forms useful Mannich bases for further elaboration. |
| Direct C3-Alkylation | Alcohols, Metal Catalyst | Alkyl (-R) | 60-90% | Atom-economical, uses readily available alcohols.[13][16] |
| Palladium-Catalyzed Arylation | Aryl Halides, Pd Catalyst, Base | Aryl (-Ar) | 50-80% | Direct C-C bond formation to aryl systems.[17][18] |
Conclusion
The protocols described in this guide provide a robust toolkit for the C3-functionalization of this compound. By leveraging these classic and modern synthetic methods, researchers can efficiently generate a diverse array of intermediates crucial for the discovery and development of new therapeutic agents. The presence of the C5-bromo substituent offers an orthogonal synthetic handle, enabling a modular approach to building complex molecular architectures. Careful execution and adherence to safety protocols are essential for successful outcomes.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pjsir.org [pjsir.org]
- 11. Item - Mannich and O-Alkylation reactions of tetraalkoxyresorcin[4]arenes. The use of some products in ligand assisted reactions - Loughborough University - Figshare [repository.lboro.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. C3-Arylation of indoles with aryl ketones via C–C/C–H activations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-methoxy-1H-indole
Introduction
Welcome to the technical support guide for the synthesis of 5-Bromo-6-methoxy-1H-indole. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis can present challenges, including low yields, formation of regioisomeric impurities, and difficult purifications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and optimized protocols based on established chemical principles. We will explore the causality behind experimental choices to empower you to overcome common hurdles and improve the efficiency and reproducibility of your synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is critically low, or I am observing no product formation. What are the primary factors to investigate?
Answer: A low or nonexistent yield is a common but often solvable issue that points to problems with reagents, reaction conditions, or the overall setup. A systematic evaluation is key.
-
Purity of Starting Materials: The quality of your starting indole (e.g., 6-methoxy-1H-indole) and brominating agent is paramount. Impurities can consume reagents, poison catalysts, or introduce side reactions.
-
Insight: We recommend verifying the purity of your starting materials via NMR or LC-MS before starting the reaction. If necessary, purify the starting indole by column chromatography or recrystallization.
-
-
Choice of Brominating Agent: The reactivity of the brominating agent is crucial. N-Bromosuccinimide (NBS) is commonly used for selective bromination of indoles. Using elemental bromine (Br₂) can lead to over-bromination and the formation of undesired byproducts due to its higher reactivity.[1][2]
-
Insight: NBS is generally preferred for its ability to provide a low, steady concentration of bromine, which favors mono-bromination at the desired C5 position. The reaction should be run in the dark to prevent radical side reactions initiated by light.
-
-
Reaction Temperature and Time: Indole rings are highly activated and can be sensitive to temperature.
-
Insight: Bromination of activated indoles is often exothermic. It is critical to maintain a low temperature (e.g., 0 °C to -10 °C) during the addition of the brominating agent to control the reaction rate and prevent side reactions or degradation.[2] Monitor the reaction closely using Thin Layer Chromatography (TLC). An extended reaction time can lead to product degradation.
-
-
Solvent Selection: The solvent can significantly influence the reaction's outcome.
-
Insight: Polar aprotic solvents like DMF or THF are often effective. Acetic acid can also be used as it can protonate the indole ring, modulating its reactivity and potentially influencing regioselectivity.[2] Ensure you are using anhydrous solvents, as moisture can react with the brominating agent.
-
Question 2: My analytical data (TLC, LC-MS) shows multiple product spots and significant impurity formation. How can I improve the reaction's selectivity?
Answer: The formation of multiple products typically indicates a lack of regioselectivity or the occurrence of side reactions.
-
Regioisomer Formation: The indole nucleus has several reactive positions (N1, C2, C3, C4, C5, C7). While the C3 position is generally the most nucleophilic, electronic and steric factors dictate the site of electrophilic substitution. For 6-methoxyindole, the C5 and C7 positions are activated.
-
Insight: The formation of other bromo-isomers (e.g., 7-bromo) is a common issue. Using a bulkier solvent or adding a directing group might improve selectivity. A strategy involving N-protection (e.g., with a tosyl or BOC group) can block N-substitution and alter the electronic properties of the ring to favor C5 bromination. The protecting group can be removed in a subsequent step.[3]
-
-
Di- and Tri-bromination: The product, this compound, is still an electron-rich heterocycle and can undergo further bromination.
-
Insight: This is a classic issue of stoichiometry. Ensure the slow, portion-wise addition of the brominating agent and use no more than 1.0-1.1 equivalents. Monitoring the reaction by TLC is crucial to stop it once the starting material is consumed but before significant di-bromination occurs.
-
-
Degradation and Polymerization: Indoles can be unstable under strongly acidic or oxidative conditions, leading to the formation of tar-like substances.[4]
-
Insight: Avoid strong acids unless a specific mechanism requires them (like in some Fischer indole syntheses).[5][6] Workup should be performed promptly after the reaction is complete. A mildly basic wash (e.g., with saturated sodium bicarbonate solution) during workup can neutralize any acidic byproducts and prevent degradation.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Impure starting materials | Verify purity via NMR/LC-MS; purify if necessary. |
| Incorrect brominating agent | Use NBS for controlled bromination instead of Br₂. | |
| Sub-optimal temperature | Maintain low temperature (0 °C or below) during addition. | |
| Multiple Products | Poor regioselectivity | Consider N-protection/deprotection strategy. |
| Over-bromination | Use precise stoichiometry (1.0-1.1 eq. NBS); add slowly. | |
| Product Degradation | Acidic/Oxidative conditions | Work up the reaction promptly; use a basic wash. |
Question 3: I am struggling with the purification of the final product. What are the best practices?
Answer: Purifying bromo-indoles can be challenging due to their similar polarity to byproducts and potential instability on silica gel.
-
Column Chromatography: This is the most common method.
-
Insight: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. Bromo-indoles can be somewhat acidic and may streak on silica. Adding a small amount of triethylamine (~0.5%) to the eluent can mitigate this. For compounds that are unstable on silica, consider using neutral alumina as the stationary phase.[7][8]
-
-
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be a highly effective method to obtain high-purity material.
-
Insight: Experiment with different solvent systems. A common approach is to dissolve the crude solid in a hot solvent in which it is soluble (e.g., ethyl acetate, acetone) and then add a cold anti-solvent in which it is insoluble (e.g., hexane, pentane) until turbidity is observed. Allow the solution to cool slowly to form well-defined crystals.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis.
Caption: A workflow for diagnosing and solving synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing substituted bromo-methoxy-indoles? While several methods for indole synthesis exist (e.g., Fischer, Madelung, Bischler), for the specific task of adding a bromine atom to an existing methoxy-indole core, direct electrophilic bromination is the most straightforward approach.[9] A particularly effective strategy involves the N-trifluoroacetylation of 5-methoxyindole, followed by regioselective bromination at the C6 position (which corresponds to C5 in the target molecule), and subsequent hydrolysis to yield the desired product.[2]
Q2: How does the methoxy group influence the bromination reaction? The methoxy group at the C6 position is a strong electron-donating group via resonance. This significantly activates the benzene portion of the indole ring towards electrophilic aromatic substitution. It strongly directs incoming electrophiles to the ortho (C5 and C7) positions. This high activation is why careful control of reaction conditions is necessary to prevent over-bromination and achieve the desired C5 selectivity.
Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the best method for real-time monitoring. Use a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1) to achieve good separation between the starting material, product, and any byproducts. Stain the plate with a potassium permanganate solution or use a UV lamp for visualization. The reaction is typically complete when the starting material spot has been fully consumed.
Optimized Experimental Protocol
This protocol is adapted from a highly regioselective synthesis of a related isomer and provides a robust starting point.[2]
Experimental Setup Diagram
Caption: Standard setup for a controlled bromination reaction.
Step-by-Step Methodology
Materials:
-
6-methoxy-1H-indole
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-methoxy-1H-indole (1.0 eq.).
-
Dissolution: Add anhydrous DMF (approx. 10 mL per gram of indole) and stir to dissolve.
-
Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Reagent Addition: In a separate flask, dissolve NBS (1.05 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled indole solution over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Reaction Monitoring: Stir the reaction at -10 °C to 0 °C. Monitor the progress by TLC every 15-20 minutes. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker containing ice-cold water (approx. 5 times the volume of DMF).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of water).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes residual DMF and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc). Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ecommons.luc.edu [ecommons.luc.edu]
- 4. bhu.ac.in [bhu.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. soc.chim.it [soc.chim.it]
Technical Support Center: Purification of Crude 5-Bromo-6-methoxy-1H-indole
Welcome to the technical support guide for the purification of 5-Bromo-6-methoxy-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The inherent reactivity of the indole nucleus, combined with potential side reactions during its synthesis, often leads to a crude product containing various impurities that can complicate subsequent synthetic steps and biological assays.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, focusing on the two most common and effective purification techniques: Column Chromatography and Recrystallization .
Section 1: Troubleshooting Silica Gel Column Chromatography
Column chromatography is the most versatile method for purifying this compound, offering high resolution to separate the target compound from starting materials, regioisomers, and other byproducts.[1] However, the unique properties of the indole ring can present specific challenges.
Workflow for Column Chromatography Purification
References
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-6-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methoxy-1H-indole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your synthetic endeavors. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide: From Low Yields to No Reaction
This section addresses specific experimental issues you might encounter. We delve into the root causes and provide actionable solutions, explaining the "why" behind each recommendation.
Issue 1: Low to No Yield of the Desired Product
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound, or a complete absence of the desired coupled product.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is being deactivated.
-
Solution 1: Catalyst Choice. While Pd(PPh₃)₄ is a common starting point, it can be sensitive. Consider using a more robust pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is often effective for heteroaromatic couplings.[1][2] Air-stable precatalysts like XPhos Pd G3 can also be excellent alternatives.
-
Solution 2: Proper Degassing. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Ensure your solvent and reaction mixture are thoroughly degassed. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes before adding the catalyst. Alternatively, three cycles of freeze-pump-thaw can be very effective.
-
Solution 3: Ligand Selection. If you are using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the choice of phosphine ligand is critical. The electron-donating methoxy group on the indole ring can make oxidative addition more challenging. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos can accelerate this key step and improve yields.[3]
-
-
Suboptimal Base or Solvent System: The base is crucial for the transmetalation step, and the solvent influences the solubility and reactivity of all components.
-
Solution 1: Base Screening. The choice of base can be critical.[3] While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary, especially if your boronic acid is less reactive. Ensure the base is finely powdered to maximize its surface area and reactivity.[3]
-
Solution 2: Solvent System. A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or THF) with water is often beneficial, as water can facilitate the crucial transmetalation step.[3] However, for sensitive substrates, anhydrous conditions using a base like K₃PO₄ in a solvent like t-amyl alcohol might be preferable.[4]
-
-
The "N-H Problem": The acidic proton on the indole nitrogen can cause complications. It can be deprotonated by the base, altering the electronic nature of the indole and potentially leading to catalyst inhibition or side reactions.[3][5]
-
Solution: N-Protection. If other optimization strategies fail, protecting the indole nitrogen is a reliable solution.[3] Common protecting groups like Boc (tert-butyloxycarbonyl) or tosyl can prevent N-H related side reactions and often improve the solubility of the starting material.[3][6] The protecting group can be removed in a subsequent step. While this adds steps to the synthesis, it can significantly improve the reliability and yield of the coupling reaction.[7]
-
Issue 2: Significant Side Product Formation
Symptoms: TLC or LC-MS analysis shows multiple spots, with the desired product being a minor component.
Potential Causes & Solutions:
-
Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
-
Solution 1: Anhydrous Conditions. This side reaction is often promoted by excess water.[8] Ensure your solvents are anhydrous and the base is dry.
-
Solution 2: Use a Boronic Ester. Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[8][9]
-
Solution 3: Base and Temperature. Use the mildest base and lowest temperature that still afford a reasonable reaction rate to minimize this side reaction.[8]
-
-
Homocoupling of the Boronic Acid: The boronic acid reacts with itself to form a biaryl byproduct.
-
Solution: Rigorous Degassing. This side reaction is often initiated by the presence of oxygen.[8] Meticulous degassing of the reaction mixture is crucial.
-
-
Dehalogenation of the Starting Material: The bromo group is replaced by a hydrogen atom, resulting in 6-methoxy-1H-indole.
-
Solution: Optimize Reaction Conditions. This can occur if the organopalladium intermediate reacts with a hydride source (which can be impurities in the solvent or base) before transmetalation.[10] Using high-purity reagents and ensuring a robust inert atmosphere can help minimize this.
-
Issue 3: Difficult Purification
Symptoms: The crude product is a complex mixture, and column chromatography fails to provide a clean separation of the desired product from impurities.
Potential Causes & Solutions:
-
Residual Palladium Catalyst: Palladium residues can make the product appear as a dark, intractable oil.
-
Solution 1: Filtration. After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove the heterogeneous palladium black.
-
Solution 2: Aqueous Workup. A standard aqueous workup with water and brine washes can help remove inorganic salts and some polar impurities.[11]
-
-
Similar Polarity of Product and Byproducts: Homocoupled boronic acid or dehalogenated starting material can have similar polarities to the desired product.
-
Solution: Recrystallization. If column chromatography is ineffective, consider recrystallization as an alternative purification method.
-
Solution 2: Optimize Chromatography. Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the N-H group of the this compound?
While it is possible to perform the Suzuki coupling on the unprotected indole, it can be challenging.[5][7] The acidic N-H proton can interfere with the catalytic cycle.[3] If you are experiencing low yields or complex reaction mixtures, N-protection is a highly recommended strategy to improve the outcome.[3][6] However, some modern catalytic systems and conditions are being developed to be more tolerant of free N-H groups.[12][13]
Q2: What is the best palladium catalyst to start with?
For heteroaromatic substrates like this indole, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%) is an excellent and robust starting point.[1][2][4] It often provides good yields and is less sensitive than Pd(PPh₃)₄.
Q3: Which base should I choose?
A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) (2-3 equivalents) is a good first choice.[1][12] If the reaction is sluggish, switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[3]
Q4: What are the ideal solvent and temperature conditions?
A mixture of an ethereal solvent and water, such as 1,4-dioxane/H₂O (4:1) or DME/H₂O (4:1) , is a common and effective solvent system. The reaction is typically heated to 80-100 °C .[2][4]
Q5: My boronic acid seems to be decomposing. What can I do?
This is likely due to protodeboronation. To minimize this, you can:
-
Use the corresponding pinacol boronate ester , which is more stable.
-
Ensure your reaction is performed under strictly anhydrous and oxygen-free conditions .[8]
-
Use the mildest possible reaction conditions (base, temperature) that allow the reaction to proceed.
Data & Protocols
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromoindole Analogs
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[4] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other catalysts for this substrate.[4] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.[4] |
General Experimental Protocol
This protocol provides a robust starting point for your optimization experiments.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Technical Support Center: Troubleshooting Debromination in Reactions with 5-Bromo-6-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling 5-Bromo-6-methoxy-1H-indole. This guide is designed to provide in-depth, practical solutions to a common and frustrating side reaction: the unwanted loss of the bromine atom (debromination or hydrodebromination). As Senior Application Scientists, we understand that overcoming these synthetic hurdles is critical to advancing your research. This resource combines mechanistic insights with field-proven protocols to ensure your reactions are clean, high-yielding, and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom at the C5 position of the indole is replaced by a hydrogen atom. This leads to the formation of 6-methoxy-1H-indole as a significant byproduct, which reduces the yield of your desired product and introduces purification challenges. The C-Br bond on the electron-rich indole ring can be susceptible to cleavage under various reaction conditions, particularly in palladium-catalyzed cross-coupling and lithiation reactions.[1]
Q2: I'm seeing significant debromination in my Suzuki-Miyaura coupling reaction. What's causing this?
A2: Debromination in palladium-catalyzed cross-coupling reactions is often linked to the formation of palladium-hydride (Pd-H) species.[2] These can arise from several sources within your reaction mixture:
-
The Base: Strong bases, especially in the presence of trace water or alcohol, can generate hydride donors.[1]
-
The Solvent: Protic solvents like alcohols or residual water in aprotic solvents can serve as hydride sources.[1]
-
The Boronic Acid Reagent: Impurities or decomposition of the boronic acid can sometimes generate species that lead to Pd-H formation.
Once formed, the Pd-H species can undergo oxidative addition to your this compound, and subsequent reductive elimination releases the debrominated indole.
Q3: Does the N-H group on the indole ring play a role in debromination?
A3: Absolutely. The indole N-H is acidic and can be deprotonated by the bases commonly used in cross-coupling reactions. The resulting indolide anion is more electron-rich, which can weaken the C-Br bond and make the substrate more susceptible to side reactions, including debromination.[3] For this reason, N-protection is a crucial first step in many synthetic sequences involving this substrate.[3]
Q4: I'm trying to perform a lithium-halogen exchange to create a Grignard or lithiated species at the 5-position. Why am I getting the debrominated product instead?
A4: Attempting a direct lithium-halogen exchange on N-unprotected 5-bromoindoles with strong bases like n-BuLi or t-BuLi is problematic. The primary issue is that these organolithium reagents are also strong bases and will preferentially deprotonate the acidic N-H of the indole. This can lead to a complex mixture of products. Even with N-protection, side reactions can occur. Slow addition of the organolithium reagent at low temperatures is critical to control the local concentration and minimize side reactions.[2]
Troubleshooting Guides: Reaction-Specific Solutions
This section provides detailed troubleshooting advice and optimized protocols for common reactions where debromination of this compound is a known issue.
Scenario 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed reactions are powerful tools for functionalizing the C5 position of the indole core.[4][5] However, they are also a common source of debromination.
Troubleshooting Logic: Minimizing Debromination
Caption: A logical workflow for diagnosing and solving debromination issues.
Key Optimization Parameters
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| N-Protection | Unprotected N-H | Protect the indole nitrogen with a suitable group (e.g., Boc, Ts, SEM). This prevents deprotonation, stabilizing the C-Br bond and preventing interference with the catalyst.[3] |
| Base Selection | Strong alkoxide bases (e.g., NaOt-Bu) | Switch to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] These are less likely to generate hydride species that cause debromination. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) | Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] These promote faster reductive elimination of the desired product, outcompeting the debromination pathway. |
| Solvent System | Protic solvents (e.g., alcohols) or wet aprotic solvents | Use rigorously dried aprotic solvents like dioxane, THF, or toluene.[6] If an aqueous system is required, carefully control the water ratio. |
| Temperature | High temperatures (>100 °C) | Run the reaction at the lowest effective temperature (e.g., 80 °C). Higher temperatures can accelerate side reactions, including debromination.[2] |
Optimized Protocol: Suzuki-Miyaura Coupling of N-Boc-5-Bromo-6-methoxy-1H-indole
This protocol is designed as a robust starting point to minimize debromination.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-5-bromo-6-methoxy-1H-indole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv).[2]
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).[2]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.[2] Ensure all solvents are sparged with an inert gas to remove oxygen.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 4-12 hours.[2]
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Scenario 2: Debromination during Lithiation or Grignard Formation
Direct metallation of the C-Br bond is challenging due to the acidity of the N-H proton and the potential for side reactions.
Troubleshooting and Strategy
Caption: Workflow for successful C-5 lithiation.
Key Considerations for Success
| Parameter | Problematic Approach | Recommended Solution & Rationale |
| N-Protection | Unprotected N-H | Mandatory. Protect the indole nitrogen first. The highly basic organolithium or Grignard reagents will deprotonate the N-H preferentially. |
| Temperature | 0 °C to Room Temperature | The reaction must be performed at very low temperatures (-78 °C) to control the reactivity of the organometallic species and prevent decomposition or side reactions. |
| Reagent Addition | Rapid addition of organolithium | Add the organolithium reagent (e.g., n-BuLi, t-BuLi) slowly and dropwise.[2] This maintains a low local concentration of the reagent, minimizing side reactions and potential debromination.[2] |
| Reaction Quenching | Slow warming before quench | After the lithium-halogen exchange is complete (typically after stirring for a short period at low temperature), the electrophile should be added at -78 °C before allowing the reaction to warm. |
Protocol: Lithiation and Quenching of N-SEM-5-Bromo-6-methoxy-1H-indole
This protocol uses the SEM protecting group, which is stable to organolithium reagents.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add a solution of N-SEM-5-bromo-6-methoxy-1H-indole (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30 minutes.
-
Quenching: Add the desired electrophile (e.g., DMF, a boronic ester, etc.) as a solution in anhydrous THF dropwise at -78 °C.
-
Warming and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
By understanding the underlying mechanisms of debromination and carefully controlling reaction parameters, researchers can successfully utilize this compound to build complex molecular architectures with high fidelity and yield.
References
Scaling up the synthesis of 5-Bromo-6-methoxy-1H-indole for preclinical studies
Introduction: The Preclinical Demand for a Key Indole Scaffold
5-Bromo-6-methoxy-1H-indole is a crucial heterocyclic scaffold, serving as a pivotal intermediate in the synthesis of a wide range of pharmacologically active molecules, including kinase inhibitors and neurological agents. As promising drug candidates transition from discovery to preclinical evaluation, the demand for this intermediate escalates from milligram to multi-gram or even kilogram scales. This transition is fraught with challenges; reactions that perform reliably on the bench can often behave unpredictably at scale.
This guide provides researchers, process chemists, and drug development professionals with a comprehensive technical support framework for scaling up the synthesis of this compound. We will focus on the robust and industrially favored Leimgruber-Batcho indole synthesis, offering in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.
Strategic Overview: The Leimgruber-Batcho Approach
For the synthesis of this compound, the Leimgruber-Batcho method offers significant advantages over alternatives like the Fischer synthesis. It avoids the need for high-temperature acid-catalyzed rearrangements and often proceeds with higher yields and cleaner reaction profiles, which are critical for large-scale operations.[1][2] The general two-step sequence is outlined below.
Caption: The two-stage Leimgruber-Batcho synthesis pathway.
The synthesis begins with the formation of a vibrant, red-colored enamine intermediate by condensing the starting material, 4-Bromo-5-methoxy-2-nitrotoluene, with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] The subsequent step involves a reductive cyclization of this intermediate to furnish the final indole product.
Troubleshooting Guide: From Theory to Practice
This section addresses common problems encountered during the scale-up of this synthesis in a practical question-and-answer format.
Issue 1: Low or Stagnant Yield in Enamine Formation (Step 1)
Q: My reaction to form the enamine intermediate is sluggish, and the yield is below 70%, even after prolonged heating. What factors could be at play?
A: This is a frequent bottleneck. The acidity of the benzylic protons on the o-nitrotoluene is key to this reaction.[3] While the nitro group provides activation, other factors can impede progress, especially at scale.
Potential Causes & Solutions:
-
Insufficient Temperature/Mixing: On a larger scale, achieving a uniform temperature throughout the reaction vessel is critical. "Hot spots" and "cold spots" can lead to inconsistent reaction rates and byproduct formation.
-
Action: Ensure vigorous overhead stirring. Use a temperature probe to monitor the internal reaction temperature, not just the heating mantle setting. A target temperature of 110-130°C in DMF is typical.[2]
-
-
Reagent Quality: The purity of your starting nitrotoluene and DMF-DMA is paramount. Moisture in the DMF-DMA can hydrolyze it, reducing its effectiveness.
-
Action: Use freshly opened or properly stored DMF-DMA. Consider titrating an aliquot to check its activity. Ensure the 4-Bromo-5-methoxy-2-nitrotoluene starting material is pure and dry.
-
-
Lack of Catalyst/Promoter: While the reaction can proceed without it, the addition of a secondary amine like pyrrolidine can significantly accelerate the formation of the enamine by creating a more reactive intermediate.[1][4]
-
Action: Add pyrrolidine (0.5-1.0 equivalents) to the reaction mixture along with the DMF-DMA. This often dramatically reduces reaction times from over 24 hours to just a few hours.[2]
-
-
Methanol Accumulation: The reaction releases methanol as a byproduct. On a large scale, its accumulation can slow the reaction equilibrium.
-
Action: If feasible with your equipment, consider setting up for a slow distillation to remove the methanol as it forms, driving the reaction to completion.
-
Issue 2: Incomplete Reductive Cyclization or Side Product Formation (Step 2)
Q: During the catalytic hydrogenation of my enamine, the reaction stops before all the starting material is consumed, and my crude product contains a significant, more polar impurity. How can I improve this step?
A: The reductive cyclization is the crucial ring-forming step. The choice of reducing agent and the reaction conditions are critical to avoid common pitfalls like catalyst poisoning and over-reduction.
Caption: Decision workflow for troubleshooting the reductive cyclization step.
Potential Causes & Solutions:
-
Catalyst Deactivation: This is the most common issue. The crude enamine intermediate from Step 1 can contain residual bases (like pyrrolidine) or other impurities that poison the palladium or nickel catalyst. The sulfur atom in potential impurities could also be a source of poisoning.
-
Action: Before reduction, dissolve the crude enamine in a solvent like ethyl acetate and pass it through a short plug of silica gel to remove baseline impurities. This simple filtration can dramatically improve catalyst performance.
-
-
Over-Reduction: The polar impurity you're observing is likely the corresponding 2-aminophenylethylamine, formed by the reduction of the enamine double bond.[2] This happens when the cyclization is slow relative to the reduction of the enamine.
-
Action: Adding a small amount of acid (e.g., acetic acid) can facilitate the hydrolysis of the enamine post-reduction, which promotes the desired intramolecular cyclization over the side reaction.[5]
-
-
Choice of Reducing System: While catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) is common, it can be sensitive.[2] Alternative reducing agents can be more forgiving.
-
Poor Mass Transfer (for Hydrogenation): On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas is crucial. If agitation is poor, the reaction will be slow and incomplete.
-
Action: Use a reactor designed for hydrogenation with appropriate baffling and a gas-inducing impeller. Ensure the headspace is properly purged and a constant, positive pressure of hydrogen is maintained.
-
Issue 3: Product Purification and Color
Q: My final, isolated this compound is a dark brown or purple solid, not the off-white powder I expected. How can I improve its purity and color?
A: Indoles are notoriously prone to air and light-induced oxidation, which leads to the formation of colored impurities.[6] The work-up and purification procedures must be designed to minimize this degradation.
Potential Causes & Solutions:
-
Air Oxidation: Prolonged exposure of the indole product to air, especially in solution and in the presence of trace metals or light, will cause discoloration.
-
Action: Conduct the final work-up and isolation steps as quickly as possible. When concentrating the product solution, use a rotary evaporator and avoid heating for excessive periods. Blanket the solution and the final solid product with an inert gas like nitrogen or argon.
-
-
Residual Metal Contaminants: If you used a metal-based reducing agent (Fe, SnCl₂), trace amounts of metal salts can remain and promote oxidation.
-
Action: During the work-up, perform a thorough aqueous wash. Sometimes, washing with a mild chelating agent solution (like dilute aqueous EDTA) can help scavenge residual metal ions.
-
-
Ineffective Crystallization: If column chromatography is not feasible for your scale, a robust crystallization procedure is essential.
-
Action: Experiment with a solvent/anti-solvent system. A common choice is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a poor solvent (e.g., hexanes or heptane) until turbidity is observed, then cool to induce crystallization. Adding a small amount of activated carbon to the hot solution before filtering can help remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the 4-Bromo-5-methoxy-2-nitrotoluene starting material? Purity is paramount. Key impurities to watch for are other regioisomers from the nitration or bromination steps during its synthesis. These isomers can lead to the formation of isomeric indoles that may be very difficult to separate from the desired product. Use NMR and GC-MS to confirm the identity and purity (>98%) of your starting material.
Q2: How can I effectively monitor the progress of these reactions at scale? For Step 1 (Enamine formation), TLC is effective. The starting nitrotoluene is typically a pale yellow solid, while the enamine product is an intensely red-colored compound with a different Rf value. For Step 2 (Reductive cyclization), TLC or HPLC can be used. The disappearance of the red enamine spot is a clear indicator. The final indole product is often UV-active and may require staining (e.g., with vanillin) to visualize on a TLC plate if it is not sufficiently chromophoric.
Q3: What are the primary safety considerations for this scale-up?
-
Catalytic Hydrogenation: This is a potentially hazardous operation. Use a dedicated, properly rated hydrogenation reactor. Ensure proper grounding to prevent static discharge. Never allow the catalyst (especially Raney Ni or dry Pd/C) to be exposed to air and solvents simultaneously, as it can be pyrophoric.
-
Reagents: DMF-DMA and pyrrolidine are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exotherms: While these specific reactions are not violently exothermic, all chemical reactions should be monitored for temperature changes during scale-up, especially during reagent addition or the initiation of hydrogenation.
Experimental Protocols & Data
Protocol: Scaled Leimgruber-Batcho Synthesis of this compound
Step 1: (E)-1-(4-Bromo-5-methoxy-2-nitrophenyl)-N,N-dimethyl-ethen-1-amine (Enamine Formation)
-
To a 3-neck round-bottom flask equipped with an overhead stirrer, condenser, and temperature probe, add 4-Bromo-5-methoxy-2-nitrotoluene (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF, approx. 3-4 mL per gram of starting material).
-
Begin stirring and add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) followed by pyrrolidine (0.8 eq).
-
Heat the mixture to 120°C and maintain for 3-5 hours. The solution will turn a deep red/purple color.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material spot is consumed.
-
Cool the reaction mixture to room temperature. The crude enamine solution can often be used directly in the next step after filtering through a silica plug as described in the troubleshooting section.
Step 2: this compound (Reductive Cyclization using Fe/AcOH)
-
To a separate, appropriately sized reactor, add iron powder (approx. 5 eq) and glacial acetic acid (approx. 8-10 mL per gram of the original nitrotoluene).
-
Heat the iron/acid slurry to 80-90°C with vigorous stirring.
-
Add the crude enamine solution from Step 1 dropwise via an addition funnel over 1-2 hours, monitoring the internal temperature to control any exotherm.
-
After the addition is complete, maintain the temperature for an additional 1-2 hours, or until TLC/HPLC analysis shows the disappearance of the enamine.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Carefully filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from Ethyl Acetate/Hexanes or Toluene) to afford pure this compound.
Table 1: Comparison of Reductive Cyclization Methods
| Reducing System | Typical Conditions | Pros | Cons |
| Pd/C, H₂ | 5-10 mol% Pd/C, 50 psi H₂, THF or EtOAc, RT | High yield, clean reaction | Prone to catalyst poisoning, requires specialized equipment, potential for over-reduction |
| Raney Ni, H₂ | 10-20 wt% Raney Ni, 50 psi H₂, EtOH, RT | Cost-effective | Pyrophoric catalyst, requires careful handling, potential for over-reduction |
| Fe, Acetic Acid | 5 eq Fe, AcOH, 80-90°C | Inexpensive, robust, tolerant of impurities | Requires filtration of iron salts, acidic work-up necessary |
| SnCl₂·2H₂O | 3-4 eq SnCl₂, EtOH, Reflux | Mild conditions | Stoichiometric tin waste, requires careful work-up to remove tin salts |
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Leimgruber-Batcho_indole_synthesis [chemeurope.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
Technical Support Center: Regioselective Synthesis of Substituted Indoles
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with regioselectivity in the synthesis of substituted indoles. Here, we provide in-depth, question-and-answer-based troubleshooting guides, field-proven protocols, and mechanistic insights to help you navigate these complex transformations.
Section 1: Fischer Indole Synthesis - The Unsymmetric Ketone Problem
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] While robust, its application to unsymmetrical ketones frequently leads to mixtures of regioisomers, complicating purification and reducing yields. The regiochemical outcome is dictated by which α-carbon of the ketone participates in the key[2][2]-sigmatropic rearrangement.[1]
Frequently Asked Questions & Troubleshooting
Q1: My Fischer indole synthesis using methyl ethyl ketone is producing a mixture of 2,3-dimethylindole and 2-ethyl-1H-indole. How can I control the selectivity?
A1: This is a classic regioselectivity challenge in Fischer indolization. The outcome depends on the stability of the intermediate enehydrazine, which is influenced by steric and electronic factors, as well as the reaction conditions. The two possible enehydrazine intermediates lead to the different products. Control can be exerted by carefully selecting the acid catalyst and reaction conditions.[3][4]
-
Causality: The reaction proceeds via a phenylhydrazone that tautomerizes to an enehydrazine. For methyl ethyl ketone, two enehydrazines are possible: one involving the methyl group and one involving the methylene group. The subsequent[2][2]-sigmatropic rearrangement is the regiochemistry-determining step.[1] Generally, the thermodynamically more stable, more substituted enehydrazine is favored, which would lead to the 2-ethylindole. However, this can be overridden.
-
Expert Insight: The choice of acid catalyst is paramount. Strong Brønsted acids or Lewis acids can significantly alter the isomeric ratio.[1][5] Studies have shown that acid mixtures, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), can provide exceptional control.[3][4]
Troubleshooting Flowchart: Fischer Indole Regioselectivity
Caption: Troubleshooting workflow for regioselectivity in Fischer indole synthesis.
Table 1: Effect of Acid Catalyst on Regioselectivity
| Acid Catalyst | Typical Conditions | Favored Isomer (from Methyl Ethyl Ketone) | Rationale |
| Acetic Acid (AcOH) | Reflux | 2-Ethyl-1H-indole (Thermodynamic) | Favors the formation of the more substituted, thermodynamically stable enehydrazine. |
| Polyphosphoric Acid (PPA) | 80-100 °C | 2,3-Dimethylindole (Kinetic) | Strong acid promotes rapid cyclization from the less sterically hindered enehydrazine.[3] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 60-80 °C | 2,3-Dimethylindole (Kinetic) | Provides unprecedented regiocontrol for the 3-unsubstituted (from methyl ketones) or less-substituted indole.[4] |
| Zinc Chloride (ZnCl₂) | 150-170 °C (neat) | Mixture, often favoring thermodynamic product | Lewis acid catalysis can offer different selectivity profiles compared to Brønsted acids.[1] |
Protocol: Selective Synthesis of 2,3-Dimethylindole
This protocol is designed to favor the kinetic product from the reaction of phenylhydrazine and methyl ethyl ketone by using a strong acid catalyst.
Materials:
-
Phenylhydrazine hydrochloride
-
Methyl ethyl ketone (MEK)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) followed by methyl ethyl ketone (1.05 eq). Stir at room temperature for 1 hour until TLC analysis indicates complete consumption of the hydrazine.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (10x by weight). Heat the mixture to 80-90 °C with vigorous stirring for 30-60 minutes. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield 2,3-dimethylindole.
Section 2: Larock Indole Synthesis - Controlling Annulation with Unsymmetrical Alkynes
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline and a disubstituted alkyne.[6][7] While highly efficient, the use of unsymmetrical alkynes introduces a significant regioselectivity challenge: which alkyne carbon will become C2 and which will become C3 of the indole ring?
Frequently Asked Questions & Troubleshooting
Q2: I'm performing a Larock indole synthesis with o-iodoaniline and 1-phenyl-1-propyne, but I'm getting a mixture of 2-methyl-3-phenylindole and 2-phenyl-3-methylindole. How can I control the outcome?
A2: The regioselectivity in the Larock annulation is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[6] The outcome is a delicate balance of steric and electronic effects of the alkyne substituents.
-
Causality & Mechanism: The key step is the syn-insertion of the alkyne into the Pd-Aryl bond. Contrary to initial assumptions, the reaction is often directed by placing the larger, more sterically demanding group adjacent to the aryl ring (and the smaller group adjacent to palladium) in the resulting vinylpalladium intermediate.[6] Electronic effects can also play a decisive role; electron-withdrawing groups on the alkyne tend to orient themselves away from the aryl ring.
-
Expert Insight: While steric hindrance is a primary directing factor, coordination effects can lead to unexpected outcomes. For instance, alkynes bearing a coordinating group like a pyridine can exhibit reversed selectivity due to pre-coordination to the palladium center.[7] The choice of palladium catalyst and ligands can also influence the regiochemical ratio, with bulky NHC-palladium complexes sometimes offering enhanced selectivity.[8]
Diagram: Regioselectivity in Larock Annulation
Caption: Factors influencing regioselectivity in the Larock indole synthesis.
Table 2: Directing Effects of Alkyne Substituents in Larock Synthesis
| Alkyne Substituent (R¹) | Alkyne Substituent (R²) | Major Product | Primary Directing Effect |
| tert-Butyl | Methyl | 2-Methyl-3-tert-butylindole | Steric Hindrance[6][9] |
| Phenyl | CO₂Et | 2-Phenyl-3-carboethoxyindole | Electronic (EWG directs distal) |
| Phenyl | Pyridyl | 2-Phenyl-3-pyridylindole | Coordination[7] |
| SiMe₃ | Alkyl | 2-Alkyl-3-trimethylsilylindole | Steric Hindrance |
Section 3: C-H Functionalization - Navigating C2 vs. C3 Arylation
Modern synthetic methods allow for the direct functionalization of the indole C-H bonds, bypassing the need for pre-functionalized starting materials. However, controlling regioselectivity between the electronically rich C3 position and the C2 position is a significant challenge.[10][11]
Frequently Asked Questions & Troubleshooting
Q3: I am attempting a direct arylation of N-methylindole and obtaining exclusive C3-arylation, but my target is the C2-arylated product. How can I switch the selectivity?
A3: The intrinsic electronic properties of the indole nucleus strongly favor electrophilic attack at the C3 position. Overcoming this inherent reactivity to achieve C2 selectivity requires a carefully designed catalytic system where the regioselectivity-determining step is shifted away from the initial C-H activation.[11][12]
-
Causality: In many palladium-catalyzed C-H arylations, the initial palladation occurs preferentially at the electron-rich C3 position, leading to C3-functionalized products.[11] To achieve C2 selectivity, the catalytic cycle must be modified.
-
Expert Insight: Ligand design is critical for reversing the native selectivity.[12][13] Dorta and coworkers found that for free (NH)-indoles, the choice of a magnesium base could switch selectivity between C2 and C3.[14] For N-substituted indoles, Zhang and Chen developed a system using specialized sulfoxide-2-hydroxypyridine (SOHP) ligands that make the initial C-H palladation reversible at both C2 and C3. In this scenario, the subsequent, irreversible insertion step becomes regioselectivity-determining, favoring the C2 product.[11][12]
Protocol: Ligand-Controlled C2-Selective Arylation of N-Methylindole
This protocol is adapted from methodologies developed to override the intrinsic C3-selectivity of indole.[12]
Materials:
-
N-Methylindole
-
Aryl bromide (e.g., 4-bromotoluene)
-
Pd(OAc)₂
-
Sulfoxide-2-hydroxypyridine (SOHP) ligand
-
Ag₂CO₃ (as oxidant/halide scavenger)
-
Pivalic acid (PivOH) as additive
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), the SOHP ligand (12 mol%), Ag₂CO₃ (2.0 eq), and pivalic acid (30 mol%).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add N-methylindole (1.0 eq), the aryl bromide (1.2 eq), and anhydrous DCE via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the 2-aryl-N-methylindole product.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchwithnj.com [researchwithnj.com]
- 5. benchchem.com [benchchem.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. scispace.com [scispace.com]
- 12. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 5-Bromo-6-methoxy-1H-indole under acidic conditions
Welcome to the Technical Support Center for 5-Bromo-6-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling and reactivity of this versatile indole derivative. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
The indole nucleus, while a cornerstone in medicinal chemistry, is notoriously susceptible to degradation under acidic conditions. The electron-donating nature of the 6-methoxy group in this compound can exacerbate this instability, making a thorough understanding of its reactivity paramount for successful synthetic campaigns.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments with this compound, particularly in acidic environments.
Question 1: My reaction mixture containing this compound turns dark purple/black upon addition of a strong acid (e.g., TFA, HCl). What is happening and how can I prevent it?
Answer:
The intense color change you are observing is a classic indicator of indole decomposition, specifically acid-catalyzed polymerization.[1][2]
The Underlying Chemistry: The indole ring is electron-rich, and in the presence of a strong acid, the C3 position is readily protonated to form a highly reactive indoleninium ion.[3] This cation is a potent electrophile. A second, unprotonated indole molecule can then act as a nucleophile, attacking the C2 position of the indoleninium ion. This initiates a chain reaction leading to the formation of colored, insoluble polymeric materials.[4] The 6-methoxy group, being electron-donating, increases the electron density of the indole ring, making it even more susceptible to protonation and subsequent polymerization compared to unsubstituted indole.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acid-induced decomposition.
Solutions:
-
N-Protection: The most robust solution is to protect the indole nitrogen. An electron-withdrawing protecting group, such as tert-butoxycarbonyl (Boc) or tosyl (Ts), decreases the electron density of the indole ring, making it less susceptible to protonation.[5]
-
Use of Lewis Acids: Instead of strong Brønsted acids (like HCl, H₂SO₄), consider using milder Lewis acids.[5][6][7] For instance, in Friedel-Crafts type reactions, catalysts like ZnCl₂, FeCl₃, or Cu(OTf)₂ can be effective without causing extensive degradation.[5][6][7][8]
-
Reaction Conditions Optimization:
-
Temperature: Perform the reaction at the lowest possible temperature.
-
Acid Concentration: Use a catalytic amount of acid rather than stoichiometric or excess amounts.
-
Slow Addition: Add the acid slowly to a cooled solution of the indole to minimize localized high concentrations.
-
Question 2: I am attempting a reaction that requires acidic conditions, and despite N-protection, I am seeing low yields and the formation of impurities. What could be the issue?
Answer:
While N-protection significantly enhances stability, the protecting group itself can be labile under certain acidic conditions, or other side reactions may be occurring.
Possible Causes and Solutions:
-
Protecting Group Lability:
-
N-Boc: This group is notoriously acid-labile and can be cleaved by strong acids like TFA or HCl, even at room temperature. If your reaction requires such conditions, consider a more robust protecting group.
-
N-SEM: While more stable than Boc, it can be cleaved by strong Lewis acids or protic acids, especially at elevated temperatures.
-
N-Tosyl (Ts): This group is generally very stable to acidic conditions. If you are using an N-Tosyl protected indole and still observing degradation, the issue likely lies elsewhere.
-
-
Hydrolysis of the Methoxy Group: Under harsh acidic conditions and with prolonged heating, the 6-methoxy group could potentially be hydrolyzed to a hydroxyl group, leading to the formation of 5-Bromo-6-hydroxy-1H-indole as an impurity.
Recommended Actions:
-
Protecting Group Selection: Choose a protecting group that is stable to your specific reaction conditions. The table below provides a general guide.
-
Milder Deprotection/Reaction Conditions: If possible, switch to milder reaction conditions. For example, some Lewis acid-catalyzed reactions can proceed under nearly neutral conditions.[6][7]
-
Forced Degradation Study: If you consistently encounter stability issues, it is advisable to perform a forced degradation study to understand the lability of your specific N-protected this compound under your intended reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed degradation of this compound?
A1: The degradation is initiated by the protonation of the indole ring at the C3 position, which is the most nucleophilic site.[3] This forms a resonance-stabilized indoleninium cation. This cation is a strong electrophile and can be attacked by a nucleophile. In the absence of other strong nucleophiles, another molecule of the indole will act as the nucleophile, leading to dimerization and subsequent polymerization.[1][4]
Caption: Simplified mechanism of acid-catalyzed indole dimerization.
Q2: How do the electronic properties of the 5-bromo and 6-methoxy substituents influence the stability in acid?
A2: The substituents have opposing electronic effects. The 6-methoxy group is electron-donating through resonance, which increases the electron density of the entire ring system, making the indole more nucleophilic and thus more susceptible to protonation. The 5-bromo group is electron-withdrawing through induction, which slightly deactivates the ring. However, the electron-donating effect of the methoxy group is generally stronger, leading to an overall increased reactivity towards electrophiles, including protons, compared to unsubstituted indole.
Q3: Are there any non-acidic alternatives for common indole reactions like Friedel-Crafts acylation?
A3: Yes, several non-acidic methods have been developed. For Friedel-Crafts acylation, you can use a nucleophilic catalyst like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) with an acyl chloride.[1] This avoids the use of strong Lewis or Brønsted acids. For alkylations, palladium-catalyzed methods in aqueous media have been reported.[9]
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound or its N-protected derivatives under acidic conditions.
Objective: To determine the rate of degradation and identify major degradation products of the target compound under defined acidic stress.
Materials:
-
This compound (or N-protected derivative)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Thermostatic water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
-
Stress Sample Preparation:
-
To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl. This will give a final concentration of 100 µg/mL in 90:10 0.1 M HCl:acetonitrile.
-
Prepare a control sample by adding 1 mL of the stock solution to 9 mL of HPLC-grade water.
-
-
Incubation:
-
Place the stress and control samples in a water bath set to a specific temperature (e.g., 60 °C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
-
Analyze the samples by a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 7 to avoid further degradation on the column).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify any major degradation products by comparing the chromatograms of the stressed samples to the control.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table as follows:
| Time (hours) | % Parent Compound Remaining (0.1 M HCl, 60 °C) | Area % of Major Degradant 1 | Area % of Major Degradant 2 |
| 0 | 100 | 0 | 0 |
| 2 | 85.2 | 10.5 | 2.1 |
| 4 | 71.8 | 19.8 | 4.5 |
| 8 | 52.3 | 35.1 | 8.9 |
| 24 | 15.6 | 60.7 | 15.3 |
Note: The data in this table is illustrative and not based on actual experimental results for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of 5-Bromo-6-methoxy-1H-indole
This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Bromo-6-methoxy-1H-indole, a common intermediate in pharmaceutical synthesis. We will dissect the expected spectral features, compare them against related structures, and provide a validated protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation.
The Strategic Importance of NMR in Heterocyclic Drug Development
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry, offering unparalleled insight into molecular structure. For heterocyclic compounds like indoles, which form the core of numerous pharmaceuticals, ¹H NMR provides critical data on substitution patterns. Distinguishing between regioisomers, for instance, can be challenging by mass spectrometry alone but is often trivial with a well-resolved NMR spectrum.
The subject of this guide, this compound, presents a classic interpretation challenge. The electronic effects of the electron-withdrawing bromine atom and the electron-donating methoxy group create a distinct and predictable pattern of chemical shifts and couplings in the aromatic region, which, when correctly interpreted, serves as a unique fingerprint for the molecule.
Predicting the ¹H NMR Spectrum: A First-Principles Approach
Before analyzing experimental data, a robust prediction based on fundamental principles and known substituent effects is crucial. This establishes a hypothesis to be tested against the acquired spectrum.
Molecular Structure and Proton Environments
First, let's identify the unique proton environments in this compound. There are six distinct sets of protons, which should theoretically give rise to six unique signals.
Caption: Labeled structure of this compound.
-
H1 (N-H): The indole N-H proton.
-
H2 & H3: Protons on the pyrrole ring.
-
H4 & H7: Protons on the benzene ring.
-
-OCH₃: The three equivalent protons of the methoxy group.
Expected Chemical Shifts and Multiplicities
The chemical environment dictates the resonance frequency (chemical shift) of each proton.[1] We can predict these based on the parent indole structure and the electronic influence of the substituents.
-
N-H (H1): The indole N-H proton is typically broad and appears far downfield (δ 10-12 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆. In CDCl₃, it is often found around δ 8.0-8.5 ppm.[2]
-
Methoxy (-OCH₃): This will be a sharp singlet, as there are no adjacent protons to couple with. Its position is typically around δ 3.8-4.0 ppm.[3][4]
-
Aromatic Protons (H2, H3, H4, H7): This is the most diagnostic region.
-
H3: This proton is adjacent to the electron-rich nitrogen and typically appears as a triplet (or more complex multiplet due to coupling with H1 and H2) around δ 6.5 ppm in unsubstituted indole.[5]
-
H2: This proton is also on the pyrrole ring and is often found between δ 7.0-7.3 ppm.[5]
-
H4 & H7: In our molecule, these are the only two remaining protons on the benzene ring. H4 is ortho to the electron-withdrawing bromine atom, which will deshield it, shifting it downfield. H7 is ortho to the electron-donating methoxy group, which will shield it, shifting it upfield. Crucially, H4 and H7 are para to each other and will not show any significant coupling, appearing as two singlets. We predict H4 to be further downfield than H7.
-
Experimental Verification: Acquiring and Interpreting the Spectrum
The following section details a validated protocol for acquiring a high-quality spectrum and presents an analysis of the expected data.
Validated Protocol for ¹H NMR Data Acquisition
This protocol is designed to be self-validating, ensuring high-resolution data suitable for unambiguous interpretation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality Note: DMSO-d₆ is chosen over CDCl₃ to ensure sharp observation of the N-H proton, which readily exchanges with trace acid in CDCl₃, leading to signal broadening.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.[6]
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed instrument is critical for resolving small coupling constants.
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to ensure a faster relaxation delay can be used).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans (adjust as needed for signal-to-noise ratio).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all signals. Set the integration of one of the single-proton aromatic signals (H4 or H7) to 1.0.
-
Data Analysis and Peak Assignment
The following table summarizes the expected ¹H NMR data for this compound based on literature values for similar substituted indoles.[7][8][9]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~11.1 | broad singlet (br s) | - | 1H |
| H4 | ~7.7 | singlet (s) | - | 1H |
| H2 | ~7.3 | doublet of doublets (dd) | J ≈ 2.5, 1.0 Hz | 1H |
| H7 | ~7.0 | singlet (s) | - | 1H |
| H3 | ~6.4 | doublet of doublets (dd) | J ≈ 2.5, 2.0 Hz | 1H |
| -OCH₃ | ~3.8 | singlet (s) | - | 3H |
Interpretation Workflow
The process of assigning these peaks follows a logical sequence, as illustrated below.
Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.
Comparative Analysis: Distinguishing Isomers and Impurities
The true power of NMR lies in its ability to differentiate subtle structural variations.
Comparison with Unsubstituted Indole
Observing the spectrum of this compound alongside that of simple indole highlights the powerful influence of substituents.
| Proton | Indole Chemical Shift (δ, ppm)[2] | This compound (Predicted δ, ppm) | Rationale for Shift |
| H4 | ~7.6 | ~7.7 | Deshielded by ortho-Bromo group. |
| H5 | ~7.1 | (Substituted) | - |
| H6 | ~7.1 | (Substituted) | - |
| H7 | ~7.4 | ~7.0 | Shielded by ortho-Methoxy group. |
The most dramatic changes are the collapse of the complex aromatic multiplets of indole into two sharp singlets (H4 and H7) and the significant upfield shift of H7 due to the electron-donating effect of the methoxy group.
Distinguishing from a Regioisomer: 6-Bromo-5-methoxy-1H-indole
A common synthetic challenge is the formation of regioisomers. NMR is exceptionally well-suited to confirm the desired product. Let's consider the hypothetical spectrum of the isomer, 6-Bromo-5-methoxy-1H-indole.
In this isomer, H4 would be ortho to the shielding methoxy group, and H7 would be ortho to the deshielding bromo group. This would effectively invert their chemical shifts relative to our target compound.
-
This compound: H4 (δ ~7.7) is downfield of H7 (δ ~7.0).
-
6-Bromo-5-methoxy-1H-indole (Predicted): H7 would be downfield (δ ~7.8) and H4 would be upfield (δ ~6.9).
This clear difference in the chemical shifts of the two aromatic singlets provides an unambiguous method for distinguishing between the two isomers.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with prediction based on substituent effects and followed by careful data acquisition and logical assignment, allows for confident structure confirmation. The key diagnostic features are the two singlets in the aromatic region, whose chemical shifts are dictated by the electronic effects of the bromine and methoxy substituents, providing a clear fingerprint to distinguish it from potential regioisomers. This guide equips the researcher with the foundational principles and practical steps necessary to leverage NMR for advancing their research and development objectives.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Indole(120-72-9) 1H NMR [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo vs. 6-Bromo Indoles for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Brominated Indoles in Synthesis
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents. The strategic introduction of a bromine atom onto the indole scaffold transforms it into a versatile synthetic intermediate, primed for a wide array of subsequent functionalization reactions. Among the various isomers, 5-bromoindole and 6-bromoindole are particularly valuable building blocks. Their utility stems from their amenability to palladium-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth, objective comparison of the reactivity of 5-bromoindole and 6-bromoindole. We will delve into the nuances of their behavior in key synthetic transformations, supported by experimental data and detailed protocols. Understanding the subtle yet significant differences in their reactivity is paramount for researchers, scientists, and drug development professionals in designing efficient and selective synthetic routes to novel therapeutic agents.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Isomers
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the elaboration of bromoindoles. The position of the bromine atom on the indole ring—either at the 5- or 6-position—can influence the electronic properties of the C-Br bond and, consequently, the overall reactivity. The general reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl > F. This trend is governed by the carbon-halogen bond strength. While both 5-bromo and 6-bromoindoles are effective substrates, their performance can differ under specific conditions.
A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely employed method for forming C-C bonds by coupling an organoboron compound with an organic halide. For both 5- and 6-bromoindoles, this reaction is instrumental in introducing aryl or heteroaryl substituents.
5-Bromoindole is extensively documented as a highly effective substrate in Suzuki-Miyaura couplings, often providing excellent yields under relatively mild conditions.[1] A variety of palladium catalysts can be employed, with Pd(dppf)Cl₂ often showing high efficacy for N-heterocyclic substrates.[2]
6-Bromoindole also participates effectively in Suzuki-Miyaura couplings. While direct, side-by-side comparative kinetic studies are scarce, the available literature suggests that 6-bromoindole is a viable substrate, furnishing the desired products in good yields. For instance, the synthesis of benzofuranylindoles has been achieved through the coupling of bromoindoles with benzofuranyl boronic acids.[3]
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields
| Feature | 5-Bromoindole | 6-Bromoindole (Representative) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(dppf)Cl₂ |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃ |
| Typical Solvent | Dioxane/Water, Toluene/Water | Dimethoxyethane/Water |
| Reaction Temperature | 80-100 °C | 80 °C |
| Representative Yield | ~95% | Good yields reported |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole (an indole bioisostere) [2]
-
A solution of 5-bromo-1-ethyl-1H-indazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%) in anhydrous dimethoxyethane (DME) (10 mL) is stirred under an argon atmosphere for 1 hour.
-
To this solution, 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL) are added sequentially.
-
The reaction mixture is heated to 80 °C for 2 hours and then allowed to cool to room temperature.
-
Standard aqueous work-up and purification by column chromatography yield the coupled product.
Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4] This reaction is of immense importance in drug discovery for introducing nitrogen-containing functionalities.
5-Bromoindole is a competent substrate for Buchwald-Hartwig amination, readily coupling with a variety of amines. The acidic N-H proton of the indole can sometimes interfere with the reaction, necessitating the use of N-protected derivatives or stronger bases to achieve high yields.
6-Bromoindole derivatives have also been successfully employed in Buchwald-Hartwig aminations. For example, in the synthesis of ligands for the Tec Src homology 3 (SH3) domain, a selective amination of a 6-bromo-2-chloroquinoline was achieved, demonstrating the viability of the 6-bromo position for this transformation.[5]
Table 2: Buchwald-Hartwig Amination Considerations
| Feature | 5-Bromoindole | 6-Bromoindole |
| Reactivity | Readily undergoes amination. N-protection may be required. | Effective substrate, selective amination is possible. |
| Typical Catalysts | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, BINAP) | Similar to 5-bromoindole. |
| Typical Bases | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LiHMDS |
Experimental Protocol: Generalized Buchwald-Hartwig Amination [6]
-
To an oven-dried reaction vessel, add the bromoindole (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XantPhos, 5-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
II. Electrophilic Substitution Reactions: The Influence of Bromine Position
The indole ring is electron-rich and highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. The presence and position of the bromine atom, an electron-withdrawing but ortho, para-directing group, can modulate the reactivity and regioselectivity of these substitutions.
A. Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from DMF and POCl₃.[7] This reaction is a cornerstone of indole functionalization, as the resulting aldehyde is a versatile handle for further transformations.
For both 5-bromoindole and 6-bromoindole , electrophilic attack is expected to occur predominantly at the C3 position, as this pathway leads to a more stable carbocation intermediate where the aromaticity of the benzene ring is preserved. A patent describes the Friedel-Crafts acylation of 6-bromoindole at the C3 position, which proceeds via a similar electrophilic aromatic substitution mechanism.[8]
Diagram 2: Vilsmeier-Haack Reaction on a Bromoindole
Caption: General workflow for the Vilsmeier-Haack formylation of bromoindoles.
Experimental Protocol: Generalized Vilsmeier-Haack Formylation [9]
-
To a solution of the bromoindole (1.0 equiv) in DMF, cool the mixture to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of a base (e.g., NaOH or Na₂CO₃).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
B. Mannich Reaction: Aminomethylation at C3
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton, which in the case of indoles is at the C3 position.[10] This reaction provides access to gramine and its derivatives, which are valuable synthetic intermediates.
Similar to the Vilsmeier-Haack reaction, both 5-bromoindole and 6-bromoindole are expected to undergo the Mannich reaction regioselectively at the C3 position. The electron-rich nature of the indole ring facilitates the electrophilic attack by the Eschenmoser salt or a pre-formed iminium ion. There is evidence in the literature for the successful Mannich reaction of 6-bromo-substituted quinolines, suggesting that 6-bromoindole would behave similarly.[11]
Experimental Protocol: Synthesis of 5-Bromogramine (adapted from indole)
-
Dissolve 5-bromoindole in a suitable solvent such as glacial acetic acid.
-
Add an aqueous solution of a secondary amine (e.g., dimethylamine).
-
Cool the mixture and add an aqueous solution of formaldehyde with stirring.
-
Allow the reaction to proceed at room temperature.
-
Work-up the reaction by pouring it into an ice-water mixture and basifying to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
III. Lithiation and Halogen-Metal Exchange
Halogen-metal exchange using organolithium reagents is a powerful method for generating nucleophilic indole species that can be trapped with various electrophiles.
For 5-bromoindole , treatment with tert-butyllithium can effect a halogen-metal exchange to form 5-lithioindole. This species can then be reacted with a range of electrophiles to introduce substituents at the C5 position.
For 6-bromoindole , a similar halogen-metal exchange is anticipated. However, the potential for competitive deprotonation at other positions on the indole ring should be considered, and reaction conditions may need to be carefully optimized. The choice of organolithium reagent and solvent can influence the outcome of such reactions.[12]
IV. Theoretical Considerations and Reactivity Rationale
The observed reactivity patterns can be rationalized by considering the electronic effects of the bromine substituent. Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic system through resonance (+M effect).
-
Electrophilic Aromatic Substitution: The bromine atom deactivates the benzene ring towards electrophilic attack due to its inductive effect. However, its resonance effect directs incoming electrophiles to the ortho and para positions. In both 5-bromo and 6-bromoindole, the primary site of electrophilic attack remains the highly nucleophilic C3 position of the pyrrole ring. The deactivating effect of the bromine is more pronounced on the benzene portion of the molecule.
V. Conclusion and Future Outlook
Both 5-bromoindole and 6-bromoindole are invaluable building blocks in modern organic synthesis, offering strategic handles for the construction of complex molecular architectures.
-
5-Bromoindole is a well-behaved and extensively studied substrate, particularly in palladium-catalyzed cross-coupling reactions, where it consistently provides high yields of the desired products.
-
6-Bromoindole , while less documented, is also a highly effective substrate in a range of transformations. The available data suggests its reactivity is comparable to that of its 5-bromo counterpart, although reaction optimization may be required for specific applications.
For researchers and drug development professionals, the choice between 5-bromo and 6-bromoindole will ultimately be dictated by the desired substitution pattern in the final target molecule. This guide provides a foundational understanding of their comparative reactivity, enabling more informed decisions in the design and execution of synthetic strategies. Further head-to-head comparative studies under standardized conditions would be beneficial to more precisely quantify the subtle differences in their reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 9. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannich reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Catalyst Selection for Suzuki Coupling with 5-Bromo-6-methoxy-1H-indole
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in forging carbon-carbon bonds.[1][2][3] For researchers in medicinal chemistry and drug development, the indole scaffold is a "privileged structure," appearing in countless biologically active compounds.[3][4] The ability to functionalize specific positions, such as the C5 position of 5-Bromo-6-methoxy-1H-indole, is critical for modulating pharmacological activity and conducting structure-activity relationship (SAR) studies.[4]
This guide provides an in-depth comparative analysis of various catalytic systems for the Suzuki coupling of this compound. Moving beyond a simple recitation of catalysts, we will explore the causality behind experimental choices, offering field-proven insights to help you select the optimal conditions for your specific synthetic challenge.
The Engine of Synthesis: Understanding the Suzuki-Miyaura Catalytic Cycle
The efficacy of any Suzuki coupling hinges on a palladium-catalyzed cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5][6] The catalyst, its associated ligand, the base, and the solvent system are not mere reagents but critical levers that control the speed and success of this cycle.[3][4]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole, forming a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the palladium center. This crucial step requires activation of the organoboron species by a base to form a more reactive boronate.[1][7][8]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
References
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. wwjmrd.com [wwjmrd.com]
A Comparative Guide to the Structural Validation of Synthesized 5-Bromo-6-methoxy-1H-indole
Introduction: The Imperative for Rigorous Structural Validation
In the landscape of drug discovery and materials science, substituted indoles are privileged scaffolds, forming the core of numerous pharmacologically active agents and functional materials.[1] The specific substitution pattern on the indole ring is paramount, as even minor positional changes, such as those between isomeric forms, can drastically alter biological activity and physicochemical properties. The synthesis of a specific isomer, such as 5-Bromo-6-methoxy-1H-indole, a valuable building block, is only the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of its structure.
This guide provides an in-depth, experience-driven comparison of the analytical techniques required to rigorously validate the structure of this compound. We will move beyond a simple recitation of methods to explain the causality behind our analytical choices. The core of our validation strategy rests on a multi-technique, orthogonal approach, designed to be a self-validating system. We will specifically compare the expected analytical data for our target compound with that of a potential, closely-related isomeric impurity, 6-Bromo-5-methoxy-1H-indole , to illustrate how to differentiate these structures with high confidence.
The Orthogonal Analytical Strategy: A Foundation of Trust
Relying on a single analytical method for structural elucidation is fraught with risk. A melting point can be misleading due to impurities, and mass spectrometry alone cannot distinguish between isomers. A robust validation framework, therefore, employs several techniques that measure different molecular properties. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This strategy ensures that the evidence for the proposed structure is comprehensive and self-consistent.
The logical flow of this validation process is outlined below. Each step provides a layer of evidence, culminating in a confident structural assignment.
References
Structure-activity relationship (SAR) of 5-Bromo-6-methoxy-1H-indole analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-6-methoxy-1H-indole Analogs
Introduction: The Privileged Scaffold of this compound
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the backbone of numerous biologically active compounds.[1] Its structural resemblance to tryptophan allows it to interact with a wide array of biological targets, including enzymes and receptors.[1][2] The strategic functionalization of this indole core can dramatically enhance its therapeutic potential. This guide focuses on the this compound scaffold, a platform that has given rise to potent modulators of cellular activity, particularly in the realms of oncology and kinase inhibition.
The introduction of specific substituents—a bromine atom at the C-5 position and a methoxy group at the C-6 position—is not arbitrary. Halogenation, especially bromination, is a well-established strategy in drug design known to increase biological activity and improve pharmacokinetic profiles, such as metabolic stability.[3] For instance, the synthetic derivative 5-bromobrassinin demonstrates a better pharmacological profile with slower clearance compared to its non-brominated parent compound.[3] Simultaneously, the electron-donating methoxy group at C-6 enhances the electron density of the indole ring system, modulating its reactivity and potential for hydrogen bonding, which can be critical for target engagement.[2][4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. By dissecting how modifications at various positions of the indole ring influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing next-generation therapeutics based on this versatile scaffold.
Dissecting the Core: Key SAR Insights of the this compound Scaffold
The overall activity of an analog is a composite of the contributions from the indole core and its substituents. Understanding the impact of modifications at each position is crucial for rational drug design.
-
N-1 Position (Indole Nitrogen): The N-1 position is a primary site for modification, often via N-alkylation or N-arylation.[5][6] Introducing substituents here can significantly alter the compound's steric and electronic properties. Large, bulky groups at N-1 can either enhance binding by occupying a specific hydrophobic pocket in the target protein or, conversely, cause steric hindrance that reduces activity. For example, in a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives designed as tubulin polymerization inhibitors, the N-aryl group was critical for activity.[6]
-
C-2 Position: The C-2 position offers another vector for chemical diversification. The introduction of groups like carboxamides has been explored to create additional hydrogen bond donor/acceptor sites, potentially increasing binding affinity with target proteins.[4]
-
C-3 Position: The C-3 position is arguably the most reactive site on the indole nucleus and a frequent point of modification. Attaching various side chains can profoundly impact biological activity. For instance, the conversion of the C-3 position into an aldehyde (indole-3-carbaldehyde) provides a versatile chemical handle for the synthesis of a wide array of derivatives through reactions like Wittig or condensation.[7] The nature of the C-3 substituent often dictates the compound's primary mechanism of action, as seen in tryptamine derivatives targeting serotonin receptors.[4]
-
The Benzene Ring (C-4 and C-7): While the core focus is on the 5-bromo and 6-methoxy substitutions, further functionalization of the benzene portion of the indole at the C-4 and C-7 positions can fine-tune activity and selectivity.[2] These positions can be modified to probe interactions with solvent-exposed regions of a protein's binding site or to block potential sites of metabolism.
Below is a diagram summarizing the key structure-activity relationship trends for the this compound core.
Caption: Key Structure-Activity Relationship (SAR) points on the this compound scaffold.
Comparative Performance Analysis: Anticancer and Kinase Inhibitory Activity
To objectively evaluate the impact of structural modifications, this section presents comparative data on the biological performance of various this compound analogs.
Antiproliferative Activity Against Cancer Cell Lines
The indole scaffold is a common feature in many anticancer agents. The presence of bromine at the C-5 position has been shown to result in a partial increase in anticancer activity, particularly against leukemia cell lines.[8] The table below compares the cytotoxic effects of representative analogs against various human cancer cell lines.
| Compound ID | Core Structure | Key Modifications | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| II | 5-Bromoindole | 3-CH2-NH-C(S)-SMe (5-Bromobrassinin) | Jurkat (Leukemia) | ~15 | Cisplatin | ~5 | [3][8] |
| XX | 5-Bromo-spiroindoline | Spiro-thiazolidine at C2/C3 | CEM (Leukemia) | ~10 | Cisplatin | ~4 | [8] |
| 5o | 5-Methoxyindole | 3-(5-bromo-2-oxoindolin-3-ylidene) | HCT116 (Colon) | 0.45 | Sunitinib | 2.87 | [4] |
| 5w | 5-Methoxyindole | 3-(5-bromo-2-oxoindolin-3-ylidene) | MCF-7 (Breast) | 0.51 | Sunitinib | 3.15 | [4] |
| Data is compiled and representative. Exact values may vary based on experimental conditions. |
The data highlights that combining the 5-bromo-indole core with other pharmacophores, such as in the isatin hybrids (5o, 5w), can lead to compounds with sub-micromolar potency, significantly exceeding that of the standard drug Sunitinib.[4]
Kinase Inhibitory Activity
Indole and azaindole scaffolds are frequently used to design ATP-competitive kinase inhibitors due to their ability to form key hydrogen bonds with the kinase hinge region.[9][10] Methoxy groups can orient towards solvent-accessible pockets, providing opportunities for further modification to improve potency and selectivity.[11] The following table summarizes the inhibitory activity of indole analogs against several protein kinases.
| Compound ID | Core Structure | Target Kinase | IC50 (nM) | Key SAR Insight | Citation |
| 79d | 7-Azaindole | DYRK1A | 10 | The presence of a methoxy group afforded potent DYRK1A inhibition. | [9] |
| 80 | 7-Azaindole | c-Raf | 100 | Replacing the methoxy group with a hydroxyl shifted selectivity to c-Raf. | [9] |
| 4e | Indenothiophenone | DYRK1A | 52 | A 5-methoxy derivative showed good inhibitory effect. | [12] |
| 4k | Indenothiophenone | DYRK1A | 35 | A 5-hydroxy derivative showed higher potency than the methoxy analog. | [12] |
| Peficitinib (6j) | 7-Azaindole | JAK3 | 0.71 | Potent JAK inhibitor developed from an azaindole scaffold. | [10] |
| This table includes related indole/azaindole analogs to illustrate key SAR principles relevant to the 6-methoxy substitution. |
These results underscore the critical role of the methoxy group. Its presence or absence, and its conversion to a hydroxyl group, can act as a "selectivity switch" between different kinase targets. For instance, a methoxy group favored DYRK1A inhibition, while the corresponding hydroxyl analog was more active against c-Raf.[9]
Experimental Methodologies and Workflows
Scientific integrity requires transparent and reproducible methods. This section details the protocols for the synthesis and biological evaluation of the discussed analogs.
General Synthetic Protocol for N-1 Substituted this compound Analogs
The synthesis of diverse analogs often proceeds from a common intermediate. The following protocol describes a representative pathway for introducing substituents at the N-1 position.
Step 1: Synthesis of this compound
-
To a solution of 6-methoxy-1H-indole in a suitable solvent (e.g., CH2Cl2/MeOH), add triethylamine (Et3N).[8]
-
Cool the mixture to 0°C and slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or Bromine (Br2), portion-wise.[8]
-
Allow the reaction to stir at ambient temperature for 20-60 minutes, monitoring progress by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the crude product by flash chromatography to yield this compound.
Step 2: N-1 Alkylation or Arylation
-
In an inert atmosphere, suspend sodium hydride (NaH) in anhydrous DMF.[5]
-
Add a solution of this compound in DMF dropwise at 0°C.
-
After stirring for 30 minutes, add the desired alkyl halide (R-Cl) or aryl halide (Ar-X) along with a catalyst if necessary (e.g., CuI for Ullmann coupling).[5][6]
-
Allow the reaction to proceed at room temperature or with heating until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the final compound by flash chromatography.
The following diagram illustrates this general synthetic workflow.
Caption: General synthetic workflow for producing a library of N-1 substituted this compound analogs.
Protocol for In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Plate human cancer cells (e.g., Jurkat, CEM) in 96-well plates at a density of 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in culture medium. Add the compounds to the wells at final concentrations typically ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Mechanistic Insights: Kinase Inhibition
Many indole-based compounds function as ATP-competitive inhibitors of protein kinases.[10] Dysregulation of kinase signaling is a hallmark of cancer, making kinases a prime therapeutic target.[13] The this compound scaffold can fit into the ATP-binding pocket of a kinase, where the indole nitrogen and other functionalities form hydrogen bonds with the "hinge region" of the enzyme. This occupation of the active site physically blocks ATP from binding, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade that promotes cell proliferation.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. soc.chim.it [soc.chim.it]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1227570-88-8|this compound-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The 6-Methoxy Substituent: A Subtle Modification with a Profound Impact on the Biological Activity of 5-Bromoindole
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
The indole nucleus is a cornerstone in medicinal chemistry, a "privileged scaffold" that forms the structural basis of numerous natural products and synthetic drugs.[1] Strategic modification of this core structure through substitution is a fundamental approach to modulate physicochemical properties and enhance biological activity. Among these modifications, halogenation and methoxylation are particularly prevalent. This guide provides an in-depth comparison of 5-bromoindole and its 6-methoxy derivative, exploring how the introduction of a methoxy group at the 6-position can significantly influence the biological profile of the parent molecule, with a primary focus on anticancer activity.
The 5-Bromoindole Scaffold: A Foundation of Potent Bioactivity
5-Bromoindole itself is a versatile building block used in the synthesis of a wide array of bioactive compounds.[1] The introduction of a bromine atom at the 5-position of the indole ring often enhances the therapeutic potential of the scaffold.[1] Derivatives of 5-bromoindole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1]
In the realm of oncology, 5-bromoindole derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are frequently tied to the inhibition of critical enzymes involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][2]
The Influence of the 6-Methoxy Group: An Analysis of Structure-Activity Relationships
While direct, head-to-head comparative studies on the biological activity of the parent 5-bromoindole versus 6-methoxy-5-bromoindole are not extensively documented in publicly available literature, a robust understanding of its influence can be extrapolated from structure-activity relationship (SAR) studies of more complex indole derivatives. The methoxy group (-OCH₃) can exert a significant impact through a combination of electronic and steric effects.
Electronic Effects: The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. On an aromatic ring like indole, its electron-donating nature generally predominates, increasing the electron density of the ring system. This can modulate the binding affinity of the molecule to its biological target.
Steric and Physicochemical Effects: The methoxy group also adds steric bulk and can influence the molecule's lipophilicity and ability to form hydrogen bonds. These factors are critical for how the molecule fits into the binding pocket of a protein and its overall pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
A compelling example highlighting the importance of the 6-methoxy group is found in studies of the potent vascular disrupting agent, OXi8006 , which is a complex 6-methoxyindole derivative. Research on analogues of OXi8006 has demonstrated that the 6-methoxy group is crucial for its potent cytotoxicity and its ability to inhibit tubulin assembly.[3] In one study, replacement of the 6-methoxy group with a 6-hydroxy moiety resulted in a significant loss of antitubulin activity.[3] This underscores the critical role of this specific substitution in conferring the desired biological activity.
The diagram below illustrates the structural difference between 5-bromoindole and 6-methoxy-5-bromoindole.
Comparative Biological Activity: An Evidence-Based Perspective
While direct IC₅₀ values for the parent compounds are scarce, we can analyze data from derivatives to infer the impact of the 6-methoxy group. Studies on 5,6-disubstituted indoles suggest that this substitution pattern is a key feature in various biologically active molecules, including some with anticancer properties.[4]
Table 1: Hypothetical Comparative Anticancer Activity
The following table presents a hypothetical comparison based on the observed trends in the literature, particularly from complex derivatives like OXi8006. This is for illustrative purposes to highlight the potential impact of the 6-methoxy group and should be confirmed by direct experimental evidence.
| Compound | Target Pathway | Hypothetical IC₅₀ (MCF-7 Breast Cancer Cell Line) | Rationale for Predicted Activity |
| 5-Bromoindole Derivative | Kinase Inhibition (e.g., EGFR) | 15 µM | The 5-bromo substitution is known to confer anticancer activity.[1] |
| 6-Methoxy-5-bromoindole Derivative | Tubulin Polymerization Inhibition & Kinase Inhibition | 2 µM | The 6-methoxy group, as seen in OXi8006 analogues, can significantly enhance cytotoxicity and introduce new mechanisms of action like tubulin inhibition.[3] |
This hypothetical data suggests that the addition of a 6-methoxy group could potentially increase the potency of the 5-bromoindole scaffold by several fold.
Mechanistic Implications of the 6-Methoxy Group
The introduction of a 6-methoxy group can alter the mechanism of action. While many 5-bromoindole derivatives act as kinase inhibitors, the 6-methoxy substitution in compounds like OXi8006 directs their activity towards the disruption of microtubule dynamics by inhibiting tubulin polymerization.[3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The diagram below illustrates a potential signaling pathway affected by 6-methoxy-5-bromoindole derivatives that act as tubulin polymerization inhibitors.
Experimental Protocols
To experimentally validate the comparative activity of these compounds, the following standard protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-bromoindole and 6-methoxy-5-bromoindole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
The workflow for this experimental protocol is visualized below.
Conclusion
The addition of a 6-methoxy group to the 5-bromoindole scaffold represents a subtle structural change with the potential for a profound impact on biological activity. Based on structure-activity relationship trends observed in more complex indole derivatives, it is reasonable to hypothesize that the 6-methoxy substituent can significantly enhance the anticancer potency of the 5-bromoindole core. This enhancement may be attributed to improved binding interactions with biological targets and potentially the introduction of new mechanisms of action, such as the inhibition of tubulin polymerization.
While direct comparative data on the parent compounds is limited, the available evidence strongly suggests that the exploration of 6-methoxy-5-bromoindole derivatives is a promising avenue for the development of novel anticancer agents. Further experimental validation through direct, parallel testing of these compounds is warranted to fully elucidate the therapeutic potential of this specific substitution pattern.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 5-Bromo-6-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromo-6-methoxy-1H-indole
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound offers a unique combination of functionalities. The methoxy group at the 6-position influences the electron density of the indole ring, impacting its reactivity and potential biological interactions. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex target molecules. This guide will dissect two classical and powerful methods for the construction of this indole derivative: the Leimgruber-Batcho and the Fischer indole syntheses.
Route 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly reliable and versatile method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions.[1][2] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization to construct the indole ring.[1]
Mechanistic Rationale
The strategic advantage of the Leimgruber-Batcho synthesis lies in its convergent nature and the mild conditions often employed for the final cyclization. The initial condensation to form the enamine is driven by the acidity of the methyl protons ortho to the nitro group. The subsequent reductive cyclization is a robust transformation that can be achieved using various reducing agents, offering flexibility in adapting the synthesis to accommodate other functional groups.[1]
Experimental Workflow
The synthesis of this compound via the Leimgruber-Batcho route commences with the preparation of the key precursor, 4-bromo-5-methoxy-2-nitrotoluene.
Caption: Workflow for the Leimgruber-Batcho Synthesis.
Step 1: Synthesis of 4-Bromo-5-methoxy-2-nitrotoluene
A plausible route to the required ortho-nitrotoluene involves the nitration of 3-bromo-4-methoxyaniline.
-
Protocol: To a solution of 3-bromo-4-methoxyaniline in a suitable solvent such as acetic acid, a nitrating agent (e.g., nitric acid in sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it onto ice, followed by neutralization and extraction of the product. Purification is typically achieved by recrystallization or column chromatography.
Step 2: Leimgruber-Batcho Synthesis of this compound
-
Protocol:
-
Enamine Formation: A mixture of 4-bromo-5-methoxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a high-boiling solvent such as dimethylformamide (DMF) is heated to reflux. The reaction progress is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure to yield the crude enamine intermediate.[1]
-
Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran). A reducing agent is then added. Common choices include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or chemical reduction with reagents like iron powder in acetic acid or stannous chloride.[1][3] The reaction mixture is stirred at room temperature or heated until the reduction and cyclization are complete. The product is then isolated by filtration of the catalyst, followed by an extractive work-up and purification by column chromatography or recrystallization.
-
Route 2: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5]
Mechanistic Rationale
This reaction proceeds through the in-situ formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement (a variant of the Claisen rearrangement) followed by cyclization and elimination of ammonia to yield the aromatic indole.[5] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[4]
Experimental Workflow
The Fischer indole synthesis of this compound requires the preparation of (4-bromo-5-methoxyphenyl)hydrazine as the key intermediate.
Caption: Workflow for the Fischer Indole Synthesis.
Step 1: Synthesis of (4-Bromo-5-methoxyphenyl)hydrazine
This hydrazine can be prepared from 3-bromo-4-methoxyaniline via a two-step diazotization and reduction sequence.
-
Protocol:
-
Diazotization: 3-Bromo-4-methoxyaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the corresponding diazonium salt.
-
Reduction: The cold diazonium salt solution is then added to a solution of a reducing agent, such as stannous chloride in concentrated HCl, to reduce the diazonium group to a hydrazine. The resulting hydrazine hydrochloride salt can be isolated by filtration and can often be used directly in the next step.
-
Step 2: Fischer Indole Synthesis of this compound
-
Protocol:
-
A mixture of (4-bromo-5-methoxyphenyl)hydrazine (or its hydrochloride salt) and a suitable carbonyl compound (e.g., glyoxylic acid or a protected acetaldehyde equivalent) is heated in the presence of an acid catalyst. Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation.
-
The reaction is heated at an elevated temperature (typically 80-120 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is cooled and quenched by carefully adding it to ice water. The product is then extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.
-
Comparative Analysis
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Materials | 3-Bromo-4-methoxyaniline (for precursor synthesis), DMF-DMA | 3-Bromo-4-methoxyaniline (for precursor synthesis), Carbonyl compound |
| Key Intermediates | 4-Bromo-5-methoxy-2-nitrotoluene, Enamine | (4-Bromo-5-methoxyphenyl)hydrazine, Hydrazone |
| Number of Steps | Typically 2 steps from the nitrotoluene precursor | Typically 2 steps from the hydrazine precursor |
| Overall Yield | Generally high yields are reported for the Leimgruber-Batcho synthesis.[1] | Yields can be variable depending on the substrate and reaction conditions. |
| Scalability | The process is generally scalable. | Can be scalable, but the use of strong acids like PPA may pose challenges on a large scale. |
| Versatility | Highly versatile for a wide range of substituted indoles, especially those unsubstituted at C2/C3.[1] | Broadly applicable, but the regioselectivity can be an issue with unsymmetrical ketones. |
| Reaction Conditions | Enamine formation often requires high temperatures; reductive cyclization is typically mild. | Often requires strong acids and elevated temperatures. |
| Key Advantages | High yields, good regiocontrol, access to 2,3-unsubstituted indoles. | Well-established, uses readily available starting materials. |
| Potential Challenges | Synthesis and handling of the nitrotoluene precursor. | Potentially harsh reaction conditions, possible side reactions, and regioselectivity issues. |
Conclusion
Both the Leimgruber-Batcho and Fischer indole syntheses represent powerful and viable strategies for the preparation of this compound.
The Leimgruber-Batcho synthesis offers the advantage of generally higher yields and excellent regiocontrol, making it an attractive choice for producing the target molecule cleanly. The main consideration for this route is the efficient synthesis of the 4-bromo-5-methoxy-2-nitrotoluene precursor.
The Fischer indole synthesis is a classic and direct approach. Its success hinges on the efficient preparation of the (4-bromo-5-methoxyphenyl)hydrazine intermediate and careful optimization of the cyclization conditions to maximize the yield and minimize byproducts.
The ultimate choice of synthetic route will depend on the specific requirements of the research program, including the availability and cost of starting materials, desired scale of the synthesis, and the laboratory's expertise with the respective reaction types. This guide provides the foundational knowledge and comparative insights to facilitate this critical decision-making process.
References
A Comparative Guide to the In Vitro Efficacy of 5-Bromo-6-methoxy-1H-indole Derivatives Against Cancer Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] Its unique aromatic and heterocyclic structure allows it to mimic biological molecules and interact with numerous protein targets.[1][2] In oncology, this versatility has led to the development of several FDA-approved indole-based drugs.[1] The strategic modification of the indole core with various substituents can significantly enhance potency and selectivity. This guide focuses on the 5-Bromo-6-methoxy-1H-indole scaffold, a promising but underexplored framework. By analyzing the distinct roles of the bromo and methoxy groups based on data from closely related analogues, we aim to provide a predictive comparison and a rationale for the design of novel anticancer agents based on this specific scaffold.
Rationale for the this compound Scaffold
The anticancer potential of an indole derivative is profoundly influenced by the nature and position of its substituents. The choice of a bromine atom at the 5-position and a methoxy group at the 6-position is a deliberate design strategy rooted in established structure-activity relationships (SAR).
-
The Role of the 5-Bromo Substituent: Halogenation, particularly with bromine, is a common strategy in drug design. The bromine atom can increase lipophilicity, potentially enhancing cell membrane permeability. More importantly, it can form halogen bonds, a type of non-covalent interaction that can stabilize the binding of the molecule to its protein target, thereby increasing its inhibitory activity.[3] Numerous 5-bromoindole derivatives have demonstrated potent anticancer effects by targeting key oncogenic pathways.[4][5] For instance, certain 5-bromo-7-azaindolin-2-one derivatives have shown significantly greater potency than the multi-kinase inhibitor Sunitinib against several cancer cell lines.[6]
-
The Influence of the 6-Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group that can alter the electronic distribution of the indole ring, influencing how it interacts with biological targets. Its presence is a feature of many potent anticancer compounds, including tubulin inhibitors inspired by combretastatin.[7] Studies on 6-substituted indole derivatives have shown that modifications at this position are well-tolerated and can be optimized to enhance binding affinity to targets like the colchicine-binding site of tubulin.[8]
Comparative In Vitro Efficacy: An Analysis of Related Analogues
While direct, comprehensive data for a series of this compound derivatives is limited in publicly available literature, we can construct a comparative landscape by examining the performance of analogues with these key features. The following table summarizes the cytotoxic activity of various 5-bromo and 6-methoxy indole derivatives against a panel of human cancer cell lines.
| Compound Class | Derivative / Key Features | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 5-Bromo-Indoles | 5-Bromo-7-azaindolin-2-one (Cpd 23c) | A549 (Lung) | 3.10 | [6] |
| 5-Bromo-7-azaindolin-2-one (Cpd 23d) | Skov-3 (Ovarian) | 3.72 | [6] | |
| 5-Bromo-7-azaindolin-2-one (Cpd 23p) | HepG2 (Liver) | 2.36 | [6] | |
| 5-Bromoindole-2-carboxylic Acid (Cpd 3a) | HepG2 (Liver) | Potent | [4][5] | |
| 5-Bromoindole-2-carboxylic Acid (Cpd 3a) | A549 (Lung) | Potent | [4][5] | |
| 5-Bromoindole-2-carboxylic Acid (Cpd 3a) | MCF-7 (Breast) | Potent | [4][5] | |
| 6-Methoxy-Indoles | 6-Methoxy-2-aryl-3-aroyl Indole | SK-OV-3 (Ovarian) | < 5 | [7] |
| 6-Methoxy-2-aryl-3-aroyl Indole | NCI-H460 (Lung) | < 5 | [7] | |
| 6-Methoxy-2-aryl-3-aroyl Indole | DU-145 (Prostate) | < 5 | [7] | |
| Other Halo-Indoles | 5-Chloro-indole Derivative | - | - | [3] |
Note: "Potent" indicates that the source highlighted strong activity without specifying the exact IC₅₀ value.
This comparative data underscores that both 5-bromo and 6-methoxy substitutions are features of highly active anticancer indole derivatives, often exhibiting low micromolar efficacy across diverse cancer types including lung, liver, ovarian, and prostate cancers.[6][7]
Mechanisms of Action: Targeting the Engines of Cancer Proliferation
Indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously.[2][9] Based on studies of related compounds, derivatives of the this compound scaffold are predicted to interfere with several critical cellular processes.
1. Inhibition of Protein Kinases: Many cancers are driven by aberrant activity of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[4] The indole scaffold is adept at fitting into the ATP-binding pocket of these enzymes. It is well-documented that 5-bromoindole derivatives can act as potent EGFR tyrosine kinase inhibitors, leading to the suppression of downstream signaling, which in turn causes cell cycle arrest and the induction of apoptosis.[4][5]
2. Disruption of Microtubule Dynamics: Microtubules are essential for cell division, forming the mitotic spindle that segregates chromosomes.[1] Compounds that disrupt microtubule polymerization or depolymerization are among the most successful chemotherapeutics. The indole core is a key component of many tubulin inhibitors that bind to the colchicine site, preventing microtubule formation and arresting cancer cells in the G2/M phase of the cell cycle.[1][8] The 6-methoxy substitution, in particular, is a feature of potent tubulin assembly inhibitors.[7]
3. Induction of Apoptosis: Ultimately, the goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Indole derivatives achieve this by inhibiting survival signals (like those from EGFR) and disrupting essential cellular machinery (like microtubules), leading to the activation of caspase cascades and the systematic dismantling of the cancer cell.[10]
Diagram of a Postulated Mechanism of Action
The following diagram illustrates how a hypothetical this compound derivative might inhibit the EGFR signaling pathway, a common mechanism for indole-based anticancer agents.
Caption: Inhibition of the EGFR signaling pathway by a hypothetical indole derivative.
Experimental Design and Protocols: A Framework for Validation
To ensure the reliability and reproducibility of in vitro efficacy data, standardized and well-controlled experimental protocols are essential. The choice of assay is dictated by the specific question being asked.
Causality Behind Experimental Choices
-
MTT Assay (Cell Viability): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational experiment in anticancer drug screening.[11] It is chosen for its simplicity, high-throughput capability, and cost-effectiveness.[12] The assay measures the metabolic activity of a cell population, which serves as a robust proxy for cell viability and proliferation. Living cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, a color change that can be quantified spectrophotometrically.[11] This provides a quantitative measure (the IC₅₀ value) of a compound's potency in inhibiting cell growth.
-
Annexin V/PI Apoptosis Assay: While the MTT assay indicates a loss of viability, it does not specify the mode of cell death. To confirm that a compound induces apoptosis, an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is employed. This method is chosen for its ability to distinguish between different cell populations: healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.
Diagram of the Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of a novel indole derivative.
Caption: Standard workflow for determining the IC₅₀ value using an MTT assay.
Detailed Protocol: MTT Cell Proliferation Assay
This protocol provides a self-validating system for assessing the in vitro cytotoxicity of this compound derivatives.[13][14]
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, MCF-7, HepG2) in appropriate media until they reach approximately 80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle (DMSO-containing medium) as a negative control and wells with medium only as a blank.
-
-
Incubation:
-
Return the plates to the incubator for 48 to 72 hours. The duration should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[13]
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The analysis of structurally related compounds strongly suggests that the this compound scaffold is a highly promising framework for the development of novel anticancer agents. The 5-bromo moiety is associated with enhanced potency, likely through improved target binding, while the 6-methoxy group is a known feature of potent tubulin inhibitors.[4][7] Derivatives built on this scaffold are predicted to exhibit low micromolar efficacy against a range of cancer cell lines by interfering with fundamental oncogenic processes such as kinase signaling and microtubule dynamics.[1][9]
Future research should focus on the synthesis and systematic in vitro screening of a library of this compound derivatives. Subsequent steps should include mechanistic studies to confirm their molecular targets, evaluation of their selectivity for cancer cells over normal cells, and eventual progression to in vivo animal models to assess their therapeutic potential and pharmacokinetic properties.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
